molecular formula C7H16ClNO B2506521 cis-3,4-Dimethylpiperidin-3-OL hcl CAS No. 1951439-19-2; 2008714-21-2

cis-3,4-Dimethylpiperidin-3-OL hcl

Katalognummer: B2506521
CAS-Nummer: 1951439-19-2; 2008714-21-2
Molekulargewicht: 165.66
InChI-Schlüssel: WFOORALUCWPZOR-HHQFNNIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cis-3,4-Dimethylpiperidin-3-OL hcl is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality cis-3,4-Dimethylpiperidin-3-OL hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3,4-Dimethylpiperidin-3-OL hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1951439-19-2; 2008714-21-2

Molekularformel

C7H16ClNO

Molekulargewicht

165.66

IUPAC-Name

(3R,4R)-3,4-dimethylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI-Schlüssel

WFOORALUCWPZOR-HHQFNNIRSA-N

SMILES

CC1CCNCC1(C)O.Cl

Löslichkeit

not available

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of cis-3,4-Dimethylpiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to cis-3,4-Dimethylpiperidin-3-ol HCl in Advanced Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds. The incorporation of conformationally restricted, sterically shielded aliphatic heterocycles is a proven strategy to achieve these goals.

This whitepaper provides an authoritative, deep-dive analysis of cis-3,4-Dimethylpiperidin-3-ol hydrochloride , a highly specialized piperidine building block. We will explore its structural causality, its strategic utility in drug design, and field-proven methodologies for its synthetic integration.

Structural & Physicochemical Profiling

The compound cis-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-19-2) represents a sophisticated evolution of the standard piperidine motif[1]. By introducing a tertiary alcohol and two methyl groups with defined cis relative stereochemistry, we fundamentally alter the molecule's behavior in biological systems.

Conformational Causality

In an unsubstituted piperidine, the ring rapidly flips between chair conformations. The introduction of the C3 and C4 methyl groups, alongside the C3 hydroxyl, severely restricts this flexibility. The cis relationship forces the molecule into a highly favored chair conformation to minimize 1,3-diaxial interactions.

  • Why this matters: A conformationally locked ring reduces the entropic penalty upon binding to a target protein (e.g., a kinase hinge region or a GPCR allosteric site), often leading to a significant boost in binding affinity.

  • Metabolic Shielding: The dense steric bulk surrounding the C3 and C4 positions effectively blocks cytochrome P450-mediated oxidation, a common metabolic liability for saturated heterocycles.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the hydrochloride salt, critical for formulation and reaction stoichiometry[1][2].

PropertyValueScientific Implication
Chemical Name cis-3,4-Dimethylpiperidin-3-ol HClDefines relative stereochemistry.
CAS Number 1951439-19-2Unique identifier for the cis HCl salt[3].
Molecular Formula C₇H₁₆ClNOAccounts for the HCl salt form[2].
Molecular Weight 165.66 g/mol Low MW allows for fragment-based design[2].
Physical State Solid (Powder)Stable for long-term benchtop storage.
LogP (Free Base) ~0.8 - 1.2 (calc)Ideal lipophilicity for oral bioavailability.

Mechanistic Role in Drug Design

When we design a drug candidate, every atom must serve a purpose. The cis-3,4-dimethylpiperidin-3-ol motif provides three distinct functional vectors, allowing it to act as a versatile pharmacophore.

G Core cis-3,4-Dimethylpiperidin-3-ol N_atom Secondary Amine (N1) Attachment Point (C-N coupling) Core->N_atom Vector 1 OH_group Tertiary Alcohol (C3) H-Bond Donor/Acceptor Core->OH_group Vector 2 Me_groups C3/C4 Methyls Steric Shielding & Lipophilicity Core->Me_groups Vector 3

Caption: Functional vectors of cis-3,4-Dimethylpiperidin-3-ol in drug design.

  • The Amine Vector (N1): Serves as the primary attachment point to the main drug scaffold (e.g., via amidation or cross-coupling). The basicity (pKa ~9.5) can be exploited to improve aqueous solubility or to form a critical salt bridge with acidic residues (like Asp or Glu) in a target binding pocket.

  • The Hydroxyl Vector (C3): The tertiary alcohol acts as a potent hydrogen bond donor and acceptor. Because it is a tertiary alcohol, it is highly resistant to phase II metabolism (glucuronidation) compared to primary or secondary alcohols.

  • The Lipophilic Vector (C3/C4 Methyls): These methyls project into hydrophobic sub-pockets, driving binding affinity through van der Waals interactions while simultaneously shielding the core from enzymatic degradation.

Experimental Protocols & Synthetic Integration

Integrating this sterically hindered, salt-form building block requires precise chemical control. Below are two self-validating protocols designed for maximum yield and reproducibility.

Protocol A: Buchwald-Hartwig C-N Cross-Coupling

This protocol is used to attach the piperidine nitrogen to an aryl or heteroaryl halide.

Causality & Rationale: Because the piperidine is sterically hindered by the adjacent C3 methyl group, standard palladium catalysts often fail. We utilize RuPhos Pd G3 , a highly active precatalyst that rapidly undergoes reductive elimination, preventing competitive side reactions. Furthermore, because the starting material is an HCl salt[2], we must use an excess of a strong base (NaOtBu) to first liberate the free amine in situ.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed vial, combine the aryl halide (1.0 equiv), cis-3,4-Dimethylpiperidin-3-ol HCl (1.2 equiv), and RuPhos Pd G3 (0.05 equiv).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 equiv). Note: The extra 1.0 equiv of base is strictly required to neutralize the HCl salt.

  • Solvent: Suspend the mixture in anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

  • Self-Validation Step: Withdraw a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is complete when the aryl halide peak disappears and a single new product mass (M+H) emerges. If starting material persists, the catalyst has likely deactivated due to oxygen ingress.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

This protocol attaches the piperidine to an aliphatic or benzylic carbon via an aldehyde or ketone.

Causality & Rationale: We select Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike NaBH₄, NaBH(OAc)₃ is mild enough that it will not reduce the starting aldehyde. It selectively reduces the transient iminium ion formed between the piperidine and the carbonyl.

Step-by-Step Methodology:

  • Free-Basing: Dissolve cis-3,4-Dimethylpiperidin-3-ol HCl (1.1 equiv) in Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) and stir for 10 minutes to liberate the free amine.

  • Iminium Formation: Add the target aldehyde (1.0 equiv). Stir at room temperature for 1 hour. Self-Validation: A slight color change (often yellowing) indicates iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (this destroys excess hydride and ensures the product remains in its free-base form for extraction). Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Analytical Validation & Stereochemical Quality Control

When working with chiral, diastereomeric compounds like cis-3,4-dimethylpiperidin-3-ol, rigorous analytical validation is non-negotiable. A simple LC-MS will confirm the mass, but it cannot differentiate between the cis and trans isomers.

G Step1 Reaction Sampling Step2 LC-MS (Mass/Purity) Step1->Step2 Step3 1H/2D NMR (Stereochem) Step2->Step3 Step4 Chiral SFC (ee %) Step3->Step4

Caption: Self-validating analytical workflow for stereochemical confirmation.

Stereochemical Proof (NMR): To definitively prove the cis relationship after incorporation into your drug scaffold, conduct a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment.

  • Expected Observation: You must observe a strong NOE cross-peak between the protons of the C3-methyl group and the C4-methyl group. If the compound were the trans isomer, the spatial distance between these groups (one axial, one equatorial) would be too great to produce a significant NOE signal.

Conclusion

cis-3,4-Dimethylpiperidin-3-ol hydrochloride is far more than a simple catalog chemical; it is a precision tool for medicinal chemists. By leveraging its unique steric profile, locked chair conformation, and functional group density, researchers can systematically optimize the metabolic stability and target affinity of next-generation therapeutics. Strict adherence to the stoichiometric and analytical principles outlined in this guide will ensure reproducible, high-yield integration of this motif into complex molecular architectures.

References

  • Chemsrc. "1951439-19-2_cis-3,4-Dimethylpiperidin-3-OL hclCAS". Chemsrc.com. Available at:[Link]

Sources

The Therapeutic Potential of 3,4-Dimethylpiperidin-3-ol Derivatives in Modern Drug Discovery: A Structural and Pharmacological Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Introduction: Evolution of a Privileged Scaffold

In the architecture of modern pharmaceuticals, the piperidine ring is ubiquitous, serving as the core framework for therapeutics ranging from antihistamines to targeted kinase inhibitors. Historically, the trans-3,4-dimethylpiperidine scaffold has been heavily exploited in the development of peripherally acting μ -opioid receptor antagonists (PAMORAs) such as alvimopan, and highly selective κ -opioid antagonists like JDTic[1].

However, the emergence of 3,4-dimethylpiperidin-3-ol represents a sophisticated evolution in fragment-based drug discovery. By introducing a hydroxyl group at the C3 position—creating a quaternary stereocenter alongside the C3-methyl group—medicinal chemists can harness powerful stereoelectronic forces, specifically the gauche effect, to rigidly lock the piperidine ring into a singular, predictable conformation[2]. This whitepaper explores the structural rationale, physicochemical benefits, and self-validating experimental methodologies required to leverage 3,4-dimethylpiperidin-3-ol derivatives in targeted drug design.

Conformational Dynamics and the Gauche Effect

The fundamental advantage of the 3,4-dimethylpiperidin-3-ol core lies in its exceptional conformational rigidity. In unsubstituted piperidines, the ring undergoes rapid chair-chair interconversion, resulting in a high entropic penalty upon binding to a target receptor.

The addition of the C3-hydroxyl group introduces a hyperconjugative stabilization known as the gauche effect. This phenomenon occurs due to the electron donation from the σC−H​ bonding orbital into the adjacent σC−OH∗​ antibonding orbital[3]. When combined with the severe 1,3-diaxial steric clashes introduced by the vicinal 3,4-dimethyl groups, the ring is forced into a locked chair conformation. The C3-methyl group typically assumes an equatorial position to minimize steric bulk, forcing the C3-hydroxyl into an axial vector where it can act as a highly directional hydrogen-bond donor or acceptor.

Quantitative Physicochemical Profiling

This structural locking profoundly impacts the physicochemical properties of the molecule, optimizing it for both central nervous system (CNS) penetration and target residence time.

Table 1: Structural and Physicochemical Impact of Piperidine Functionalization

ScaffoldKey Structural FeatureEstimated pKaLipophilicity (LogP)Conformational Flexibility
Piperidine Unsubstituted secondary amine~11.20.84High (Rapid chair-chair interconversion)
3,4-Dimethylpiperidine Vicinal methyl groups~10.81.95Moderate (Restricted by steric bulk)
Piperidin-3-ol Secondary alcohol~9.80.30Moderate (Gauche effect stabilization)
3,4-Dimethylpiperidin-3-ol Quaternary C3 stereocenter~9.51.10Very Low (Sterically locked chair)

Note: The proximity of the electronegative C3-hydroxyl to the basic nitrogen inductively lowers the pKa, improving oral bioavailability by increasing the fraction of un-ionized drug at physiological pH[4].

Therapeutic Trajectories

Opioid Receptor Antagonism

The spatial arrangement of the 3,4-dimethylpiperidin-3-ol scaffold perfectly mimics the equatorial orientation required for pure opioid receptor antagonism. Previous structure-activity relationship (SAR) studies on 4-(3-hydroxyphenyl)piperidines demonstrated that locking the pharmacophore into an equatorial chair conformation maximizes antagonist efficacy[4]. The 3-OH group acts as a bioisostere for pendant phenolic groups, providing critical hydrogen bonding to the conserved histidine residues within the μ

  • and κ -opioid receptor binding pockets[5].
Kinase Inhibition

Beyond GPCRs, piperidin-3-ol derivatives are critical components of natural alkaloids like rohitukine, which inspired the discovery of the blockbuster CDK9 inhibitor flavopiridol[6]. The 3,4-dimethylpiperidin-3-ol fragment can be utilized as a rigid, solvent-exposed motif in kinase inhibitors, where the C3-hydroxyl interacts with the hydration shell of the kinase hinge region, drastically improving target selectivity.

Self-Validating Experimental Methodologies

Protocol 1: Stereoselective Synthesis and Resolution

To utilize this scaffold, researchers must isolate the enantiopure (3R,4R) or (3S,4S) isomers. The following protocol outlines a diastereoselective synthesis designed with internal validation checkpoints.

Step-by-Step Methodology:

  • Enolate Alkylation: Begin with N-Boc-3-methylpiperidin-3-one. Cool to -78°C in anhydrous THF. Add 1.1 equivalents of LiHMDS to form the enolate, followed by dropwise addition of methyl iodide (MeI) to install the C4-methyl group.

  • Diastereoselective Reduction: Treat the resulting N-Boc-3,4-dimethylpiperidin-3-one with N-Selectride at -78°C.

    • Causality: We utilize N-Selectride because its bulky tri-sec-butylborohydride structure forces hydride attack exclusively from the less sterically hindered face of the locked piperidine chair[6]. This guarantees >99% diastereomeric excess (de) of the cis-alcohol, preventing yield loss during chromatography.

  • Internal Validation (NMR): Post-workup, immediately perform a 2D-NOESY NMR analysis. The protocol is self-validating: the presence of strong cross-peaks between the C3-methyl protons and the C5-axial protons confirms the equatorial positioning of the methyl group and the axial positioning of the newly formed hydroxyl group.

  • Chiral Resolution: Remove the Boc protecting group using TFA/DCM. Resolve the racemic mixture by forming diastereomeric salts with (+)-dibenzoyl-D-tartaric acid, followed by recrystallization in hot methanol to yield the pure (3R,4R)-3,4-dimethylpiperidin-3-ol[6].

Synthesis_Workflow Step1 Precursor: N-Boc-3-methylpiperidin-3-one Step2 Regioselective Alkylation (LiHMDS, MeI) Step1->Step2 Enolate Formation Step3 Intermediate: N-Boc-3,4-dimethylpiperidin-3-one Step2->Step3 C4-Methylation Step4 Diastereoselective Reduction (N-Selectride) Step3->Step4 Steric Approach Control Step5 Chiral Resolution & Deprotection Step4->Step5 cis/trans Isomers Step6 Target Scaffold: (3R,4R)-3,4-Dimethylpiperidin-3-ol Step5->Step6 Enantiopure Isolation

Fig 1. Rational synthesis and stereochemical resolution workflow for the 3,4-dimethylpiperidin-3-ol core.

Protocol 2: [35S]GTPγS Functional Assay for GPCR Antagonism

To evaluate the functional antagonism of synthesized derivatives at opioid receptors, a radioligand binding assay is employed[5].

Step-by-Step Methodology:

  • Membrane Preparation: Incubate CHO cells expressing cloned human μ

    • or κ -opioid receptors in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
  • Assay Assembly: In a 96-well plate, combine 10 μ g of membrane protein, 0.1 nM [35S]GTPγS , and varying concentrations of the 3,4-dimethylpiperidin-3-ol derivative (0.1 nM to 10 μ M).

  • Addition of GDP: Add 10 μ M GDP to all wells.

    • Causality: GDP is strictly required because it occupies the basal, empty state of the G α subunit. This suppresses spontaneous, ligand-independent G-protein activation, drastically improving the signal-to-noise ratio when measuring the antagonist's ability to block agonist-induced signaling[5].

  • Agonist Challenge: Introduce a fixed EC80 concentration of a reference agonist (e.g., DAMGO for μ -receptors).

  • Internal Validation (Controls): The assay is self-validating via two mandatory controls: a positive control well containing only DAMGO (defining 100% receptor activation) and a negative background well containing 10 μ M unlabeled GTPγS (defining non-specific binding). If the positive control fails to reach a 3-fold signal over background, the membrane preparation is discarded.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B filters. Measure retained radioactivity using liquid scintillation counting to calculate the IC50​ and Kb​ values.

GPCR_Pathway Ligand Opioid Agonist (e.g., DAMGO) Receptor Mu-Opioid Receptor (Active State) Ligand->Receptor Activation Antagonist 3,4-Dimethylpiperidin-3-ol Antagonist Antagonist->Receptor Competitive Inhibition GProtein Gαi/o Protein (GDP Bound) Receptor->GProtein Catalyzes GDP/GTP Exchange Assay [35S]GTPγS Binding (Signal Output) GProtein->Assay Radioligand Incorporation

Fig 2. Pharmacological evaluation of GPCR antagonism via [35S]GTPγS functional assay.

Conclusion

The 3,4-dimethylpiperidin-3-ol scaffold is not merely a structural curiosity; it is a highly engineered fragment that solves critical thermodynamic and pharmacokinetic challenges in drug design. By leveraging steric locking and the gauche effect, medicinal chemists can deploy this core to achieve exquisite target selectivity, particularly in the realms of GPCR antagonism and kinase inhibition.

References

  • [1] Title: The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Source: NIH / PMC. URL:

  • [2] Title: The underappreciated hydroxyl in drug discovery. Source: Hypha Discovery. URL:

  • [6] Title: Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. Source: NIH / PMC. URL:

  • [5] Title: Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues.... Source: NIH / PMC. URL:

  • [3] Title: The underappreciated hydroxyl in drug discovery (Gauche Effect). Source: Hypha Discovery. URL:

  • [4] Title: Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Source: NIH / PMC. URL:

Sources

Stereocontrolled Synthesis of 3,4-Disubstituted Piperidines: A Technical Guide to Kinetic, Thermodynamic, and Enantiodivergent Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-disubstituted piperidine motif is a privileged structural scaffold embedded in numerous blockbuster therapeutics, including the selective serotonin reuptake inhibitor (SSRI) paroxetine and the Janus kinase (JAK) inhibitor tofacitinib. The primary synthetic bottleneck in accessing these active pharmaceutical ingredients (APIs) lies in the precise stereocontrolled construction of the contiguous stereocenters at the C3 and C4 positions.

This whitepaper synthesizes field-proven methodologies for constructing this aza-heterocycle. Rather than presenting a mere catalog of reactions, this guide deconstructs the causality behind the experimental choices —specifically, how manipulating temperature, Lewis/Brønsted acidity, and chiral auxiliaries allows chemists to deliberately switch between cis and trans diastereomers, or access specific enantiomers via enantiodivergent pathways.

Mechanistic Pathways & Reaction Logic

Switching Diastereoselectivity: Carbonyl Ene vs. Prins Cyclizations

The cyclization of acyclic amino aldehydes represents a highly atom-economical approach to piperidine synthesis. However, controlling the relative stereochemistry requires a deep understanding of transition-state thermodynamics. Research by demonstrated that the diastereoselectivity of this ring closure can be completely inverted by selecting the appropriate acid catalyst and thermal conditions.

  • Kinetic Control (Prins Cyclization): When the cyclization is catalyzed by a strong Brønsted acid (concentrated HCl) at cryogenic temperatures (−78 °C), the reaction proceeds via a Prins-type mechanism. The low thermal energy prevents reversible equilibration, locking the system into the kinetically favored transition state. This rapid ring closure minimizes steric clash, yielding the cis-3,4-disubstituted piperidine almost exclusively (dr up to 98:2).

  • Thermodynamic Control (Carbonyl Ene Cyclization): Conversely, utilizing a Lewis acid (methyl aluminum dichloride, MeAlCl2​ ) at elevated temperatures (61 °C) shifts the mechanism to a reversible carbonyl ene reaction. The thermal energy allows the initially formed cis-isomer to equilibrate into the lower-energy, diequatorial trans-3,4-disubstituted piperidine (dr up to 93:7).

Fig 1: Reaction logic for switching between kinetic (cis) and thermodynamic (trans) control.

Enantiodivergent Synthesis via Chiral Bicyclic Lactams

When absolute stereocontrol (enantioselectivity) is required, chiral auxiliaries offer a highly predictable and self-validating system. developed a robust enantiodivergent route to both (+)- and (−)-paroxetine starting from a single chiral source: (R)-phenylglycinol.

The Causality of Stereocontrol: Condensation of (R)-phenylglycinol with methyl 5-oxopentanoate yields a bicyclic lactam. Depending on the cyclodehydration conditions, one can isolate either the kinetic cis-lactam or the thermodynamic trans-lactam. When these lactams are oxidized to their α,β-unsaturated derivatives, they form a rigid, cup-like topology. The addition of lithium aryl cyanocuprates ( Ar(CN)CuLi ) occurs strictly from the less sterically hindered convex face . This facial shielding dictates the absolute stereochemistry at C4 with >95% enantiomeric excess (ee). Subsequent protonation at C3 naturally occurs anti to the bulky C4 substituent, establishing the required trans relationship.

Fig 2: Enantiodivergent synthesis workflow for paroxetine enantiomers via bicyclic lactams.

Quantitative Data Summary

The table below consolidates the operational parameters and stereochemical outcomes of the core methodologies discussed, allowing process chemists to select the appropriate route based on target specifications.

MethodologyReagents / CatalystTemp (°C)Major Diastereomerdr (cis:trans)YieldRef
Prins Cyclization Conc. HCl / CH2​Cl2​ −78cis98:2>90%
Carbonyl Ene MeAlCl2​ / CHCl3​ 61 (Reflux)trans7:93>90%
Cuprate Addition Ar(CN)CuLi / THF−78trans (Enantiopure)>5:9585–95%
Pyridine Reduction Et2​SiH2​ , B(C6​F5​)3​ 100cis (major)Variable75–83%

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols include critical in-process controls (IPCs) and mechanistic checkpoints.

Protocol A: Thermodynamic Carbonyl Ene Cyclization (trans-selective)

Objective: Synthesis of trans-3,4-disubstituted piperidines via reversible equilibration.

  • Preparation: Dissolve the acyclic amino aldehyde precursor (1.0 equiv) in anhydrous CHCl3​ to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Catalyst Introduction: Cool the flask to 0 °C. Dropwise, add methyl aluminum dichloride ( MeAlCl2​ , 1.0 M in hexanes, 1.1 equiv).

    • Mechanistic Checkpoint: The Lewis acid coordinates to the aldehyde oxygen, increasing its electrophilicity. A slight color change (pale yellow) is typical.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 61 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy necessary to overcome the reverse-ene barrier, driving the equilibrium toward the thermodynamically stable trans-diequatorial product.

  • Quench & Extraction: Cool the mixture to 0 °C. Carefully quench with saturated aqueous NaHCO3​ (gas evolution). Extract the aqueous layer three times with CH2​Cl2​ . Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Validation (IPC): Analyze the crude mixture via 1 H NMR. The trans isomer is confirmed by the large diaxial coupling constant ( J>10 Hz) between the protons at C3 and C4.

Protocol B: Kinetic Prins Cyclization (cis-selective)

Objective: Synthesis of cis-3,4-disubstituted piperidines via trapped kinetic intermediates.

  • Preparation: Dissolve the precursor in HCl -saturated CH2​Cl2​ (0.05 M) in a flame-dried Schlenk flask cooled to −78 °C using a dry ice/acetone bath.

  • Cyclization: Stir the reaction for 2 hours strictly at −78 °C.

    • Causality: The cryogenic temperature prevents any reversible ring-opening, locking the intermediate into the kinetically favored cis-transition state during the rapid Prins-type ring closure.

  • Elimination/Neutralization: While maintaining −78 °C, introduce anhydrous ammonia gas to effect the elimination of the intermediate chloride and neutralize the acid.

  • Validation (IPC): 1 H NMR analysis of the crude product will show a distinct cis coupling pattern ( J≈4–5 Hz) for the C3-C4 protons.

Protocol C: Enantiodivergent Cuprate Conjugate Addition

Objective: Setting the absolute stereochemistry of C4 via convex face attack.

  • Cuprate Formation: In a flame-dried flask under argon, add ethereal Methyllithium (2.0 equiv) to a suspension of Copper(I) cyanide (1.0 equiv) in anhydrous THF at −78 °C to form the Gilman reagent. Stir for 30 minutes until a homogenous solution is achieved.

  • Conjugate Addition: Slowly add a solution of the chiral α,β-unsaturated lactam (1.0 equiv, derived from (R)-phenylglycinol) in THF dropwise over 15 minutes.

  • Stereochemical Control: Stir the mixture for 1 hour at −78 °C.

    • Causality: The bulky bicyclic framework completely shields the concave face; the cuprate strictly attacks from the convex face, setting the C4 stereocenter with >95% ee.

  • Quench: Quench the reaction at −78 °C with a 1:1 mixture of saturated aqueous NH4​Cl and ammonium hydroxide. Warm to room temperature and extract with ethyl acetate.

References

  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, American Chemical Society (2002). URL:[Link] [1]

  • Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine. The Journal of Organic Chemistry, American Chemical Society (2000). URL:[Link] [2]

  • Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds. Journal of the American Chemical Society, American Chemical Society (2015). URL:[Link] [3]

Safety Data Sheet (SDS) and toxicity profile for cis-3,4-Dimethylpiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the safety and toxicity profile of cis-3,4-Dimethylpiperidin-3-ol hydrochloride requires moving beyond standard regulatory checkboxes. For researchers and drug development professionals, understanding the mechanistic drivers of a compound's toxicity is just as critical as knowing its handling procedures.

The following whitepaper synthesizes physicochemical data, predictive toxicology, and self-validating experimental frameworks to establish a comprehensive safety profile for this specific piperidine building block.

Executive Summary

cis-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-19-2) is a highly functionalized, nitrogen-containing heterocyclic building block heavily utilized in modern drug discovery[1]. As a piperidine derivative, its structural motif is ubiquitous in pharmaceuticals, making its safety and toxicity profile a critical parameter for medicinal chemists and toxicologists. This guide transcends a standard Safety Data Sheet (SDS) by providing a deep mechanistic evaluation of its physicochemical hazards and the self-validating experimental protocols required to assess its safety profile.

Physicochemical Properties & SDS Fundamentals

Understanding the baseline chemical properties is essential for predicting the pharmacokinetic and toxicological behavior of cis-3,4-dimethylpiperidin-3-ol HCl[1]. The hydrochloride salt form enhances aqueous solubility but also dictates its handling requirements and biological partitioning.

Table 1: Physicochemical and Predictive GHS Classification Data

Property / Hazard Parameter Value / Description
Chemical Name cis-3,4-Dimethylpiperidin-3-ol hydrochloride
CAS Number 1951439-19-2
Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Physical State Solid (typically crystalline powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) |

Mechanistic Toxicity Profile

The toxicity of piperidine derivatives is largely governed by their basic amine functionality and lipophilicity, which dictate their cellular distribution and receptor interactions[2].

A. Lysosomal Trapping (Lysosomotropism) Due to the secondary amine in the piperidine ring, cis-3,4-dimethylpiperidin-3-ol acts as a weak base. At physiological pH (7.4), a fraction of the compound exists as a lipophilic free base, allowing it to easily permeate cell membranes. Upon entering the acidic environment of lysosomes (pH ~4.5), the amine becomes rapidly protonated. The resulting cationic form is membrane-impermeable, leading to massive intralysosomal accumulation. This "lysosomal trapping" causes osmotic swelling, disruption of lysosomal function, and eventual cytotoxicity.

G A cis-3,4-Dimethylpiperidin-3-ol (Extracellular, pH 7.4) B Free Base Formation (Deprotonation) A->B C Membrane Permeation (Lipophilic) B->C D Lysosome Entry (Intracellular, pH 4.5) C->D E Protonation & Trapping (Cationic Form) D->E F Lysosomal Swelling & Cytotoxicity E->F

Caption: Mechanism of Lysosomal Trapping and Cytotoxicity of Piperidine Derivatives.

B. Neurotoxicity and Receptor Interaction Piperidine cores are known pharmacophores for various central nervous system (CNS) targets. Acute overexposure can lead to off-target CNS stimulation or depression, manifesting as dizziness, ataxia, or respiratory depression in severe cases[2].

Self-Validating Experimental Protocols (E-E-A-T)

To rigorously evaluate the safety profile of cis-3,4-dimethylpiperidin-3-ol HCl, we must employ standardized, self-validating assays. The following protocols are designed not just to yield a result, but to internally verify their own accuracy through strategic controls.

Protocol 1: In Vitro Cytotoxicity via Neutral Red Uptake (Adapted from OECD 432)

Causality & Rationale: The Neutral Red Uptake (NRU) assay is specifically chosen over standard MTT or CellTiter-Glo assays because Neutral Red is a weak cationic dye that naturally accumulates in lysosomes[3]. Since piperidines induce toxicity via lysosomal trapping, measuring lysosomal integrity directly provides the most mechanistically relevant readout of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve cis-3,4-dimethylpiperidin-3-ol HCl in HBSS buffer. Prepare an 8-point serial dilution (e.g., 0.1 µM to 1000 µM).

  • Treatment & Self-Validation Check: Aspirate culture media and apply the compound dilutions to the cells. Crucial: Include a vehicle control (HBSS only) to establish 100% viability baseline, and a positive control (e.g., Chlorpromazine, a known lysosomotropic agent) to validate the assay's sensitivity to lysosomal disruption[3].

  • Incubation: Incubate for 24 hours.

  • Neutral Red Staining: Remove the test compound, wash with PBS, and add Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction & Readout: Wash cells, add desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the dye. Measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50. A sharp decrease in NRU indicates lysosomal membrane destabilization.

Protocol 2: Acute Oral Toxicity via Acute Toxic Class Method (OECD 423)

Causality & Rationale: The OECD 423 guideline is utilized to determine the acute oral toxicity (LD50) while actively minimizing animal use[4]. Instead of a traditional dose-response curve that requires dozens of animals, this stepwise procedure uses predefined dose levels and groups of only 3 animals. The outcome of one step dictates the next, creating a logical, self-contained decision tree.

Step-by-Step Methodology:

  • Animal Preparation: Fast three healthy, nulliparous, non-pregnant female Wistar rats overnight prior to dosing.

  • Dose Selection: Based on the general toxicity of piperidine derivatives, select a starting dose of 300 mg/kg[4].

  • Administration: Administer cis-3,4-dimethylpiperidin-3-ol HCl via oral gavage in a constant volume (e.g., 1 mL/100g body weight) using water as the vehicle (leveraging the high aqueous solubility of the HCl salt).

  • Observation Period & Self-Validation Check: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Crucial: Document specific clinical signs of piperidine toxicity, such as tremors, lethargy, or changes in respiration. The absence of these specific mechanistic signs at high doses internally validates a low-toxicity classification.

  • Decision Matrix (Stepwise Progression):

    • If 0-1 animals die: Proceed to the next higher dose (2000 mg/kg) with 3 new animals.

    • If 2-3 animals die: Proceed to the next lower dose (50 mg/kg) with 3 new animals.

  • Necropsy: At day 14, euthanize surviving animals and perform gross necropsy to check for organ lesions, particularly in the liver and kidneys.

G Start Start: Dose 300 mg/kg (3 Animals) Obs Observe 14 Days (Monitor Clinical Signs) Start->Obs Cond1 0-1 Deaths Obs->Cond1 Cond2 2-3 Deaths Obs->Cond2 Next1 Dose 2000 mg/kg (3 Animals) Cond1->Next1 Next2 Dose 50 mg/kg (3 Animals) Cond2->Next2 Class1 GHS Category 4 or 5 (Low Toxicity) Next1->Class1 Class2 GHS Category 2 or 3 (High Toxicity) Next2->Class2

Caption: OECD 423 Stepwise Decision Matrix for Acute Oral Toxicity Assessment.

Data Interpretation and Handling

Based on structurally related piperidine hydrochlorides, cis-3,4-dimethylpiperidin-3-ol HCl is anticipated to have an oral LD50 in the range of 300 - 2000 mg/kg[2], placing it in GHS Category 4 (Harmful if swallowed). In the laboratory, it should be handled inside a certified fume hood using nitrile gloves and safety goggles to prevent dermal and ocular irritation driven by its weak basicity.

References

  • 1951439-19-2 | (3R,4S)-3,4-dimethylpiperidin-3-ol, ChemScene.1

  • In Vitro 3T3 NRU Phototoxicity Test (OECD 432), EUROLAB. 3

  • Acute oral toxicity test (OECD 423: 2001), IVAMI. 4

  • Piperidine Toxicity (LD50), AAT Bioquest. 2

Sources

Methodological & Application

Application Note: Synthetic Routes for the Preparation of cis-3,4-Dimethylpiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

Substituted piperidines are ubiquitous structural motifs in modern drug discovery, frequently serving as conformational constraints or pharmacophores in kinase inhibitors and GPCR ligands. Specifically, the cis-3,4-dimethylpiperidin-3-ol architecture provides a rigidified, sp3-rich scaffold that improves metabolic stability and aqueous solubility compared to flat, aromatic alternatives .

This application note details a robust, highly diastereoselective three-step synthetic route to cis-3,4-dimethylpiperidin-3-ol hydrochloride.

The Causality of Stereochemical Control

The critical step in this workflow is the diastereoselective Grignard addition to the commercially available precursor, 1-benzyl-4-methylpiperidin-3-one . The stereochemical outcome is governed by kinetic control. At -78 °C, the piperidone ring is conformationally locked in a chair state with the C4-methyl group occupying the equatorial position.

Nucleophilic attack by methylmagnesium bromide (MeMgBr) from the axial trajectory is sterically hindered by 1,3-diaxial interactions with the C5 protons. Consequently, the nucleophile attacks from the less hindered equatorial face . This trajectory pushes the resulting alkoxide oxygen into the axial position, establishing the cis relationship between the newly introduced C3-methyl group (axial) and the existing C4-methyl group (equatorial).

By understanding and exploiting this inherent facial bias, we bypass the need for chiral auxiliaries or complex asymmetric catalysis, creating a self-validating, scalable protocol.

Synthetic Workflow Visualization

Pathway SM 1-Benzyl-4-methylpiperidin-3-one (Starting Material) Step1 Step 1: Grignard Addition MeMgBr, THF, -78 °C SM->Step1 Int1 cis-1-Benzyl-3,4-dimethylpiperidin-3-ol (Intermediate 1) Step1->Int1 Diastereoselective Alkylation Step2 Step 2: N-Debenzylation H2 (40 psi), 10% Pd/C, MeOH Int1->Step2 Int2 cis-3,4-Dimethylpiperidin-3-ol (Free Base) Step2->Int2 Catalytic Hydrogenation Step3 Step 3: Salt Formation 4N HCl in Dioxane, Et2O, 0 °C Int2->Step3 Product cis-3,4-Dimethylpiperidin-3-ol HCl (Final Product) Step3->Product Precipitation

Fig 1. Three-step synthetic workflow for cis-3,4-dimethylpiperidin-3-ol HCl.

Reagent Stoichiometry & Quantitative Data

Table 1: Reagent Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsFunctionSafety / Handling
1-Benzyl-4-methylpiperidin-3-one203.281.0Starting MaterialIrritant
Methylmagnesium Bromide (3.0 M)119.241.5NucleophilePyrophoric, Moisture Sensitive
Tetrahydrofuran (THF)72.11-SolventFlammable, Peroxide former
Palladium on Carbon (10% wt)N/A0.1 (wt%)CatalystPyrophoric when dry
4N HCl in Dioxane36.461.2Salt FormerCorrosive, Toxic
Table 2: Expected Yields and Analytical Characterization
StepProductExpected YieldDiastereomeric Ratio (d.r.)Key Analytical Markers (1H NMR / MS)
1 cis-1-Benzyl-3,4-dimethylpiperidin-3-ol75 - 82%> 9:1 (cis:trans)MS: [M+H]+ 220.2; δ 1.15 (s, 3H, C3-CH3)
2 cis-3,4-Dimethylpiperidin-3-ol90 - 95%> 95:5MS: [M+H]+ 130.1; Loss of multiplet at δ 7.2-7.4
3 cis-3,4-Dimethylpiperidin-3-ol HCl85 - 90%> 99:1 (via cryst.)MS:[M-Cl]+ 130.1; Broad NH2+ peaks at δ 8.5-9.0

Step-by-Step Experimental Protocols

Step 1: Diastereoselective Grignard Addition

Rationale: Low temperatures are strictly maintained to freeze the piperidone chair conformation, ensuring the nucleophilic trajectory is tightly controlled by the equatorial C4-methyl group.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and addition funnel.

  • Dissolution: Dissolve 1-benzyl-4-methylpiperidin-3-one (10.0 g, 49.2 mmol) in anhydrous THF (150 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Charge the addition funnel with MeMgBr (3.0 M in diethyl ether, 24.6 mL, 73.8 mmol). Add dropwise over 45 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quench & Workup: Carefully quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (50 mL) dropwise. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate cis-1-benzyl-3,4-dimethylpiperidin-3-ol as a pale yellow oil.

Step 2: N-Debenzylation via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation is selected over chemical dealkylation (e.g., ACE-Cl) because it selectively cleaves the benzylic C-N bond under mild conditions, completely preserving the sensitive tertiary alcohol at C3.

  • Preparation: In a heavy-walled Parr hydrogenation flask, dissolve cis-1-benzyl-3,4-dimethylpiperidin-3-ol (8.0 g, 36.5 mmol) in HPLC-grade Methanol (80 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 g, 10% by weight) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Attach the flask to a Parr shaker. Purge the vessel with vacuum/H₂ cycles three times. Pressurize the vessel to 40 psi with H₂ gas.

  • Reaction: Agitate at room temperature for 12 hours. Monitor completion via LC-MS (disappearance of the m/z 220 peak).

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol (50 mL).

  • Concentration: Concentrate the filtrate in vacuo to yield cis-3,4-dimethylpiperidin-3-ol (free base) as a viscous, colorless oil.

Step 3: Hydrochloride Salt Formation

Rationale: 4N HCl in dioxane is utilized instead of aqueous HCl to provide a strictly anhydrous environment. This prevents the formation of hydrates and ensures the precipitation of a highly crystalline, non-hygroscopic salt from the ether matrix.

  • Dissolution: Dissolve the crude cis-3,4-dimethylpiperidin-3-ol free base (4.5 g, 34.8 mmol) in anhydrous Diethyl Ether (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Precipitation: Dropwise add 4N HCl in Dioxane (10.4 mL, 41.8 mmol) under vigorous stirring. A white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization and particle growth.

  • Isolation: Isolate the solid via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold Diethyl Ether (2 x 20 mL).

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford cis-3,4-dimethylpiperidin-3-ol hydrochloride.

Troubleshooting & Optimization

  • Issue: Low Diastereomeric Ratio (d.r.) in Step 1.

    • Cause: Localized heating during the Grignard addition or an addition rate that is too fast, allowing the piperidone ring to undergo conformational flipping.

    • Solution: Utilize a programmable syringe pump for the MeMgBr addition and monitor the internal temperature with a thermocouple probe.

  • Issue: Incomplete Debenzylation in Step 2.

    • Cause: Catalyst poisoning by trace sulfur/halogen impurities from the Step 1 workup.

    • Solution: Filter the reaction mixture, add a fresh batch of 10% Pd/C, and introduce a catalytic amount of glacial acetic acid (0.1 eq) to accelerate the cleavage mechanism.

References

  • PubChem. "rac-(3R,4S)-3,4-dimethylpiperidin-3-ol". National Center for Biotechnology Information. URL:[Link]

Application Note & Protocols: Effective Coupling Strategies for Sterically Hindered Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Coupling cis-3,4-Dimethylpiperidin-3-ol with Carboxylic Acids

Abstract & Introduction

The formation of ester bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. However, the esterification of sterically hindered tertiary alcohols, such as cis-3,4-Dimethylpiperidin-3-ol, presents a significant synthetic challenge. Standard acid-catalyzed methods like Fischer esterification are often ineffective, leading predominantly to elimination byproducts via an E1 mechanism due to the formation of a stable tertiary carbocation under acidic conditions.[1][2][3] This guide provides a detailed analysis of robust and field-proven coupling methodologies that overcome these steric and electronic barriers, enabling efficient and high-yield synthesis of esters from challenging tertiary alcohol substrates. We will explore the mechanistic rationale behind carbodiimide, mixed anhydride, and uronium salt-based coupling agents, providing detailed, step-by-step protocols for researchers in drug discovery and chemical development.

The Challenge: Steric Hindrance and Elimination

The primary obstacle in coupling cis-3,4-Dimethylpiperidin-3-ol is the steric bulk surrounding the tertiary hydroxyl group. The two methyl groups and the piperidine ring structure create a crowded environment that severely restricts access for the incoming carboxylic acid. Furthermore, the tertiary nature of the alcohol makes it highly susceptible to dehydration under harsh acidic conditions, which are typical for classical esterification methods.[4][5] Therefore, successful esterification requires reaction conditions that are both mild and employ highly reactive acylating intermediates to overcome the high activation energy of the sterically demanding transition state.

Recommended Coupling Methodologies: A Comparative Guide

Several modern coupling strategies have been developed that operate under mild, neutral, or slightly basic conditions, making them ideal for substrates like cis-3,4-Dimethylpiperidin-3-ol. This section details the most effective methods, outlining their mechanisms and providing validated protocols.

Methodology I: Steglich Esterification (Carbodiimide-Mediated)

The Steglich esterification, first reported in 1978, is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for acid-labile and sterically demanding substrates.[6][7] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of a highly nucleophilic base, 4-(dimethylaminopyridine) (DMAP), which dramatically accelerates the reaction.[8][9]

Mechanism of Action: The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable, unreactive N-acylurea byproduct. However, the superior nucleophilicity of DMAP allows it to intercept the O-acylisourea, forming a highly electrophilic N-acylpyridinium intermediate.[7][9] This "active ester" is then readily attacked by the sterically hindered alcohol to furnish the desired ester product, regenerating the DMAP catalyst.

Caption: Steglich esterification workflow.

Protocol 1: EDC/DMAP Coupling

Reagent Molar Eq. MW Amount Moles
Carboxylic Acid 1.0 - - 1.0 mmol
cis-3,4-Dimethylpiperidin-3-ol 1.2 129.21 155 mg 1.2 mmol
EDC·HCl 1.5 191.70 288 mg 1.5 mmol
DMAP 0.2 122.17 24 mg 0.2 mmol

| Anhydrous DCM | - | - | 10 mL | - |

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol), cis-3,4-Dimethylpiperidin-3-ol (1.2 mmol), and DMAP (0.2 mmol).

  • Dissolve the solids in anhydrous dichloromethane (DCM, 10 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.5 mmol) portion-wise over 5 minutes with gentle stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired ester.

Methodology II: Yamaguchi Esterification (Mixed Anhydride)

The Yamaguchi esterification is renowned for its efficacy in synthesizing sterically congested esters and macrolactones.[10][11] This method involves a two-step, one-pot procedure where the carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a stoichiometric base (e.g., triethylamine) to form a highly reactive mixed anhydride.[12][13] In the second step, the alcohol and a stoichiometric amount of DMAP are added, which facilitates a regioselective acyl transfer to form the final ester product with high yields.[14]

Mechanism of Action: The carboxylate, generated in situ, attacks the Yamaguchi reagent to form a sterically biased mixed anhydride. DMAP then preferentially attacks the less hindered carbonyl of the original carboxylic acid moiety, creating the same highly reactive N-acylpyridinium intermediate seen in the Steglich reaction.[13] This intermediate is then intercepted by the alcohol. The bulky trichlorobenzoyl group effectively directs the nucleophilic attack of DMAP, preventing side reactions and enabling efficient coupling even with tertiary alcohols.

Caption: Yamaguchi esterification two-step workflow.

Protocol 2: Yamaguchi Esterification

Reagent Molar Eq. MW Amount Moles
Carboxylic Acid 1.0 - - 1.0 mmol
2,4,6-Trichlorobenzoyl Chloride 1.1 244.44 269 mg 1.1 mmol
Triethylamine (Et₃N) 1.2 101.19 167 µL 1.2 mmol
cis-3,4-Dimethylpiperidin-3-ol 1.5 129.21 194 mg 1.5 mmol
DMAP 3.0 122.17 367 mg 3.0 mmol

| Anhydrous Toluene | - | - | 15 mL | - |

Procedure:

  • In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous toluene (10 mL).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 mmol) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve cis-3,4-Dimethylpiperidin-3-ol (1.5 mmol) and DMAP (3.0 mmol) in anhydrous toluene (5 mL).

  • Add the solution from Step 3 to the mixed anhydride solution from Step 2 via cannula.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (30 mL). Wash sequentially with saturated NaHCO₃ solution (2 x 20 mL), 1M HCl (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to isolate the target ester.

Methodology III: Uronium/Aminium Salt Coupling

Uronium and aminium-based reagents, such as HATU, HBTU, and COMU, are among the most powerful coupling agents developed for amide bond formation and have been successfully adapted for challenging esterifications.[15] For tertiary alcohols, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) has shown particular promise.[16][17] These reagents rapidly convert carboxylic acids into highly reactive activated esters in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Mechanism of Action: The carboxylate, formed by the base, attacks the electron-deficient carbon of the uronium salt (e.g., COMU). This forms an activated ester intermediate (e.g., an Oxyma-ester for COMU) and releases a urea byproduct.[18] This activated ester is highly susceptible to nucleophilic attack by the alcohol, even a hindered one, to form the ester bond under very mild conditions. The choice of base is critical; a non-nucleophilic base like DIPEA is used to prevent competition with the alcohol.[19]

Caption: Uronium salt (COMU) coupling workflow.

Protocol 3: COMU Coupling

Reagent Molar Eq. MW Amount Moles
Carboxylic Acid 1.2 - - 1.2 mmol
cis-3,4-Dimethylpiperidin-3-ol 1.0 129.21 129 mg 1.0 mmol
COMU 1.5 428.27 642 mg 1.5 mmol
DIPEA 3.0 129.25 523 µL 3.0 mmol

| Anhydrous DMF | - | - | 10 mL | - |

Procedure:

  • Under an inert atmosphere, combine the carboxylic acid (1.2 mmol), cis-3,4-Dimethylpiperidin-3-ol (1.0 mmol), and COMU (1.5 mmol) in a dry flask.

  • Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to dissolve the solids.

  • Cool the solution to 0 °C.

  • Add DIPEA (3.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction is typically faster than carbodiimide methods. Monitor by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer with water (3 x 30 mL) to remove DMF and DIPEA salts, followed by a brine wash (1 x 30 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material via silica gel chromatography.

Summary and Troubleshooting

MethodKey AdvantagesKey DisadvantagesBest For...
Steglich (EDC/DMAP) Cost-effective, common reagents, reliable.[6]Byproduct (EDU) can be difficult to remove; can be slower.General purpose coupling of hindered alcohols.
Yamaguchi (TCBC) High yields for very hindered systems, excellent for macrolactonization.[10][11]Requires stoichiometric DMAP; TCBC is moisture sensitive.Highly congested or complex substrates where other methods fail.
Uronium (COMU) Very fast reaction times, high yields, mild conditions, water-soluble byproducts.[16][17][20]Reagents are more expensive.Rapid synthesis and when easy purification is a priority.

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Incomplete activation or insufficient reactivity. Steric hindrance is the likely culprit.

    • Solution: Switch to a more powerful coupling reagent (EDC → COMU). Ensure all reagents are anhydrous, as water will quench the activated intermediates. Increase reaction time or temperature moderately (e.g., to 40 °C), but monitor for decomposition.

  • Formation of N-Acylurea (Steglich):

    • Cause: The O-acylisourea intermediate is rearranging before being intercepted by the alcohol.

    • Solution: Ensure the DMAP catalyst is pure and added correctly. Sometimes increasing the amount of DMAP (e.g., to 0.3 eq) can help. The reaction should be run concentrated to favor the bimolecular reaction over the intramolecular rearrangement.

  • Elimination Product Observed:

    • Cause: The reaction conditions are too acidic or the temperature is too high, promoting dehydration.

    • Solution: Strictly avoid acidic conditions. Ensure any base used (e.g., DIPEA, Et₃N) is sufficient to neutralize any acidic species (like EDC·HCl). Maintain room temperature or below if possible.

References

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988–2991. [Link]

  • Fiveable. (2025). Steglich Esterification Definition. Organic Chemistry Key. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]

  • Poulsen, P. B., et al. (1997). Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica. U.S.
  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5904. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Study.com. (n.d.). Tertiary alcohols do not work well for esterification... [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Kumar, V., & Sharma, A. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 992582. [Link]

  • Kumar, V., & Sharma, A. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]

  • J&K Scientific LLC. (2025). Yamaguchi Esterification. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2249-2262. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Filo. (2023). Why is Fischer esterification not useful for tertiary alcohols?. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

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Application Note: Procedures for the Deprotection and Free-Basing of cis-3,4-Dimethylpiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

cis-3,4-Dimethylpiperidin-3-ol is a highly valuable aliphatic heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and other neuroactive pharmaceutical ingredients. In standard synthetic routes, the piperidine nitrogen is temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group. The transition from the N-Boc protected precursor to the analytically pure free amine requires two distinct, highly controlled steps: acidic deprotection to the hydrochloride (HCl) salt, followed by free-basing.

This application note provides a comprehensive, self-validating framework for executing these transformations while mitigating the yield attrition commonly associated with highly hydrophilic amines.

Mechanistic Causality & Experimental Design

The Causality of Acid Selection: Why HCl over TFA?

The removal of the Boc group is driven by the protonation of the carbamate oxygen, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation[1]. While Trifluoroacetic Acid (TFA) in dichloromethane is a ubiquitous deprotection cocktail, it is suboptimal for cis-3,4-dimethylpiperidin-3-ol. TFA deprotection yields a trifluoroacetate salt, which is typically hygroscopic, oily, and difficult to crystallize[1].

Conversely, utilizing 4M HCl in 1,4-dioxane directly yields the hydrochloride salt (cis-3,4-dimethylpiperidin-3-ol HCl)[2]. Dioxane is a moderately polar aprotic solvent; as the deprotection proceeds, the highly polar HCl salt precipitates out of solution[3]. This precipitation drives the reaction to completion via Le Chatelier’s principle and allows for isolation via simple vacuum filtration, bypassing tedious aqueous workups[1][2].

The Causality of Free-Basing Hydrophilic Amines

Free-basing converts the stable, ionic hydrochloride salt back into the nucleophilic free amine[4]. The standard free-basing protocol involves neutralizing the salt with an aqueous base (e.g., NaOH) and extracting the free amine into a lipophilic organic solvent like dichloromethane (DCM)[4].

However, cis-3,4-dimethylpiperidin-3-ol possesses a secondary amine and a hydroxyl group, rendering it highly hydrophilic (water-soluble). Biphasic aqueous extraction results in severe yield attrition because the free amine remains partitioned in the aqueous layer[5]. To circumvent this, a non-aqueous free-basing method must be employed. By neutralizing the HCl salt with sodium methoxide (NaOMe) in anhydrous methanol, the reaction produces the free amine and sodium chloride (NaCl). Because NaCl is insoluble in methanol, it precipitates and is easily filtered off, leaving the pure free amine in the methanolic filtrate[5].

Quantitative Data Summaries

Table 1: Comparison of Boc Deprotection Reagents

Parameter4M HCl in 1,4-Dioxane20-50% TFA in DCM
Salt Formed Hydrochloride (HCl) saltTrifluoroacetate (TFA) salt
Physical State Highly crystalline, easily filtered solidOften hygroscopic, oily residue
Workup Required Direct filtration and ether washCo-evaporation, basic aqueous extraction
Suitability for Polar Amines Excellent (avoids aqueous loss)Poor (difficult to extract from water)

Table 2: Comparison of Free-Basing Recovery Methods for Hydrophilic Amines

Free-Basing MethodReagentsPhase SystemTypical RecoveryByproduct Removal
Aqueous Extraction NaOH (aq) / DCMBiphasic (Liquid-Liquid)< 40% (Loss to water)Phase separation
Non-Aqueous Neutralization NaOMe / Anhydrous MeOHMonophasic (Solid-Liquid)> 90%Filtration of insoluble NaCl
Solid-Supported Base Carbonate Resin / MeOHHeterogeneous> 95%Filtration of resin

Experimental Protocols

Protocol A: Synthesis of cis-3,4-Dimethylpiperidin-3-ol HCl (Boc Deprotection)

This protocol utilizes precipitation-driven kinetics to isolate the pure salt.

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-cis-3,4-dimethylpiperidin-3-ol (1.0 equivalent) and a magnetic stir bar.

  • Solvent Addition: Dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane (approximately 0.5 M concentration) under an inert nitrogen atmosphere.

  • Acid Introduction: Cool the flask to 0 °C in an ice bath. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equivalents) dropwise to control any exothermic decarboxylation[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the evolution of CO₂ gas. A white precipitate (cis-3,4-dimethylpiperidin-3-ol HCl) will typically begin to form within 30 to 60 minutes[3].

  • Completion & Isolation: Stir for a total of 2 hours, or until complete consumption of the starting material is confirmed via TLC or LC-MS[1][2]. Add cold anhydrous diethyl ether (equal volume to dioxane) to maximize precipitation.

  • Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the crystalline filter cake with additional cold diethyl ether to remove residual dioxane and tert-butyl chloride. Dry the solid under high vacuum to yield the pure hydrochloride salt[3].

Protocol B: Non-Aqueous Free-Basing of cis-3,4-Dimethylpiperidin-3-ol HCl

This protocol avoids aqueous partitioning to ensure maximum recovery of the hydrophilic amine.

  • Preparation: Suspend the isolated cis-3,4-dimethylpiperidin-3-ol HCl salt (1.0 equivalent) in anhydrous methanol (0.2 M concentration) in a round-bottom flask.

  • Neutralization: Add a standardized solution of sodium methoxide (NaOMe) in methanol (1.05 equivalents) dropwise at room temperature. Alternatively, a solid-supported carbonate free-basing resin (e.g., Amberlyst A21) can be utilized[5].

  • Stirring: Stir the mixture for 30 minutes. The reaction will generate the free amine and precipitate sodium chloride (NaCl) as a fine white solid[5].

  • Filtration: Filter the suspension through a pad of Celite to remove the insoluble NaCl (or the basic resin, if used). Wash the filter cake with a small volume of anhydrous methanol.

  • Concentration: Carefully concentrate the filtrate under reduced pressure (rotary evaporation) at a low bath temperature (< 30 °C) to avoid volatilization of the free amine.

  • Final Drying: Dry the resulting residue under high vacuum to afford the pure cis-3,4-dimethylpiperidin-3-ol free base, ready for downstream coupling reactions.

Process Visualizations

Workflow A N-Boc-cis-3,4-dimethyl piperidin-3-ol B Acidic Deprotection (4M HCl in Dioxane) A->B Cleavage C cis-3,4-Dimethylpiperidin-3-ol HCl Salt B->C Precipitation D Non-Aqueous Free-Basing (NaOMe / MeOH) C->D Neutralization E cis-3,4-Dimethylpiperidin-3-ol (Free Amine) D->E Filtration & Evaporation

Experimental workflow for the deprotection and free-basing of cis-3,4-dimethylpiperidin-3-ol.

DecisionTree Start Amine Hydrochloride Salt Q1 Is the free amine highly water soluble? (LogP < 1) Start->Q1 Yes Use Non-Aqueous Method (e.g., NaOMe/MeOH or Resin) Q1->Yes Yes (e.g., Piperidin-3-ols) No Use Aqueous Extraction (NaOH / DCM biphasic) Q1->No No (Lipophilic Amines) Outcome1 High Yield Recovery (>90%) Yes->Outcome1 Precipitates NaCl Outcome2 High Yield Recovery (>90%) No->Outcome2 Partitions to Organic

Decision tree for selecting a free-basing method based on the target amine's hydrophilicity.

References

  • Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." Journal of Peptide Research. URL:[Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry Reaction Database. URL:[Link]

  • Wikipedia Contributors. "Free base." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Advanced Application Note: Optimizing Esterification Yields in Sterically Hindered Piperidinols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sterically hindered piperidinols, such as 2,2,6,6-tetramethylpiperidin-4-ol (TMP) and 1,2,2,6,6-pentamethylpiperidin-4-ol, are critical structural motifs in the synthesis of Hindered Amine Light Stabilizers (HALS) and complex pharmaceutical active ingredients. However, the functionalization of the hydroxyl group—particularly via esterification or acylation—presents a notorious synthetic challenge. The bulky methyl groups flanking the hydroxyl-bearing carbon create a severe steric shield, impeding the approach of standard acylating agents.

The Causality of Reaction Failure

Standard acylation conditions (e.g., acid chloride and pyridine) often result in low or zero yield when applied to hindered piperidinols. The primary reason is the significant steric bulk around the hydroxyl group, which physically blocks the approach of the activated acylpyridinium intermediate[1]. Furthermore, the use of acid chlorides is highly discouraged for piperidinols; the stoichiometric generation of HCl can protonate the basic piperidine nitrogen, pulling the substrate out of solution as a salt and completely stalling the reaction[1]. In severe cases, the acidic byproduct can also promote the acid-catalyzed elimination of the alcohol, leading to unwanted alkene formation[1].

Strategic Catalyst Selection

To overcome this activation energy barrier, highly nucleophilic catalysts or specialized Lewis acids must be employed:

  • DMAP and PPY: 4-(Dimethylamino)pyridine (DMAP) and its more nucleophilic analog 4-(Pyrrolidin-1-yl)pyridine (PPY) are standard for secondary hindered alcohols. They form a tight, highly reactive acylpyridinium-acetate ion pair that forces the acylation forward[2][3]. PPY is generally preferred over DMAP for extreme steric bulk due to its enhanced nucleophilicity[1].

  • Bismuth Triflate (Bi(OTf)₃): For tertiary piperidinols or exceptionally hindered substrates where even PPY fails, Lewis acid catalysis using Bi(OTf)₃ is the optimal choice. Bi(OTf)₃ activates the acid anhydride directly, bypassing the need for a bulky acylpyridinium intermediate, and can operate at catalyst loadings as low as 0.01 mol%[4].

OptimizationWorkflow Start Sterically Hindered Piperidinol CheckSubstrate Assess Steric Bulk (Secondary vs Tertiary) Start->CheckSubstrate Secondary Secondary Alcohol (e.g., TMP) CheckSubstrate->Secondary Tertiary Tertiary Alcohol (e.g., Substituted TMP) CheckSubstrate->Tertiary CatDMAP PPY or DMAP Catalyst + Acid Anhydride Secondary->CatDMAP CatLewis Bi(OTf)3 Catalyst + Acid Anhydride Tertiary->CatLewis YieldCheck Yield > 85%? CatDMAP->YieldCheck Success Product Isolation CatLewis->Success Optimize Increase Temp & Change Solvent to DCM YieldCheck->Optimize No YieldCheck->Success Yes Optimize->CatDMAP

Caption: Workflow for selecting catalysts based on the steric hindrance of piperidinols.

Quantitative Catalyst Comparison

The following table summarizes the expected performance of various catalytic systems when acylating sterically hindered piperidinols. Data is aggregated from standard optimization benchmarks[1][4].

Catalyst SystemSubstrate TypeAcylating AgentTemp (°C)Typical Yield (%)Mechanistic Advantage
DMAP (10 mol%)Secondary (TMP)Anhydride20–4070–85Standard nucleophilic activation; forms tight ion pair.
PPY (10 mol%)Secondary (TMP)Anhydride20–4085–95Higher nucleophilicity than DMAP; faster intermediate formation.
Bi(OTf)₃ (1 mol%)Tertiary / Ultra-HinderedAnhydride2580–95Lewis acid activation bypasses bulky acylpyridinium intermediate.

Experimental Protocols

Protocol A: PPY-Catalyzed Acylation of Secondary Hindered Piperidinols

This protocol utilizes PPY and an acid anhydride. Acid anhydrides are strictly preferred over acid chlorides to prevent the generation of strong acids that lead to elimination side-reactions[1].

Reagents:

  • 1,2,2,6,6-pentamethylpiperidin-4-ol (1.0 equiv)

  • Acetic Anhydride or Sebacic Anhydride (1.5 equiv)

  • 4-(Pyrrolidin-1-yl)pyridine (PPY) (0.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve the piperidinol (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add the non-nucleophilic base (TEA or DIPEA, 1.5 equiv). Causality: This stoichiometric base is critical to scavenge the carboxylic acid byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen and subsequent acid-catalyzed elimination[1].

  • Catalyst Loading: Add PPY (0.1 equiv) to the stirring mixture. Allow to stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the flask to 0 °C using an ice bath. Add the acid anhydride (1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm, minimizing the risk of thermal degradation of the active catalyst.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours depending on the specific steric bulk of the anhydride.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The highly polar piperidinol (Rf ~0.1) should disappear, replaced by a significantly less polar ester spot (Rf ~0.5–0.6). Visual Cue: A persistent clear solution indicates successful acid scavenging. Heavy precipitation suggests the base is insufficient and the piperidinol has formed a salt.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Bi(OTf)₃-Catalyzed Acylation for Tertiary Piperidinols

For tertiary piperidinols, nucleophilic catalysts fail due to extreme transition-state crowding. Bi(OTf)₃ provides a highly efficient alternative[4].

Reagents:

  • Tertiary hindered piperidinol (1.0 equiv)

  • Acid Anhydride (2.0 equiv)

  • Bi(OTf)₃ (0.01 to 1.0 mol%)

  • Anhydrous DCM (optional, reaction can be run neat in anhydride)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the tertiary piperidinol (1.0 equiv) and the acid anhydride (2.0 equiv). If the solid mass is too thick to stir, add a minimal volume of anhydrous DCM.

  • Catalyst Introduction: Add Bi(OTf)₃ (1.0 mol%). Causality: Bi(OTf)₃ acts as a highly oxophilic Lewis acid, coordinating directly to the carbonyl oxygen of the anhydride. This dramatically increases the electrophilicity of the carbonyl carbon without creating a bulky intermediate[4].

  • Reaction: Stir the mixture at 25 °C for 4–8 hours.

  • Self-Validating IPC: Monitor via GC-MS. The mass ion of the starting material should be fully converted to the product mass + acyl group.

  • Methanolysis Quench (Critical Step): Add 5.0 equiv of Methanol and stir for 30 minutes. Causality: This step converts the unreacted, highly boiling acid anhydride into an easily separable, volatile methyl ester, drastically simplifying downstream purification[4].

  • Workup: Concentrate the mixture under vacuum to remove the methyl ester and solvent. Purify the residue via flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the critical bottleneck in nucleophilic acylation: the sterically crowded transition state.

CatalyticCycle AcylAgent Acid Anhydride Intermediate Acylpyridinium Intermediate (Tight Ion Pair) AcylAgent->Intermediate Catalyst Nucleophilic Catalyst (DMAP / PPY) Catalyst->Intermediate Nucleophilic Attack Transition Sterically Crowded Transition State Intermediate->Transition Alcohol Hindered Piperidinol (e.g., TMP) Alcohol->Transition Slow Step Transition->Catalyst Regeneration Product Esterified Piperidinol Transition->Product Base-Assisted Deprotonation

Caption: Mechanistic cycle of DMAP/PPY-catalyzed acylation highlighting the sterically crowded slow step.

References

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study Source: ResearchGate URL:[Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃ Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application Note: Solvent Selection and Reaction Optimization for 3,4-Dimethylpiperidin-3-ol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, solvent-driven chemoselectivity, and self-validating experimental protocols.

Executive Summary

The functionalization of highly substituted saturated heterocycles is a cornerstone of modern medicinal chemistry. 3,4-Dimethylpiperidin-3-ol is a sterically demanding, bifunctional building block containing both a secondary amine and a tertiary alcohol. The proximity of these functional groups, combined with the steric shielding from the C3 and C4 methyl groups, makes chemoselective functionalization challenging. This application note details how strategic solvent selection can dictate reaction kinetics, suppress side reactions (such as O-alkylation or E1 dehydration), and maximize yields in N-protection and N-alkylation workflows.

Structural & Mechanistic Profiling

The reactivity of 3,4-dimethylpiperidin-3-ol is governed by a delicate balance of electronics and sterics:

  • Nucleophilic Amine (N1): The secondary amine is the primary site for electrophilic attack. However, its nucleophilicity can be sterically hindered by the adjacent C3 and C4 substituents, requiring solvents that leave the amine un-solvated (highly reactive) while stabilizing the transition state.

  • Tertiary Alcohol (C3): The hydroxyl group is sterically shielded, making O-alkylation or O-acylation inherently slow. However, under strongly acidic conditions or high temperatures, the tertiary alcohol is highly susceptible to E1 elimination (dehydration) to form tetrahydropyridine derivatives. Solvents must therefore be chosen to maintain neutral to mildly basic conditions.

Application 1: Chemoselective N-Protection (Boc)

The N-tert-butoxycarbonylation (N-Boc protection) of piperidines is a fundamental step in multi-step synthesis[1]. While standard conditions utilizing Dichloromethane (DCM) or Tetrahydrofuran (THF) with a base (e.g., Triethylamine) are common, the bifunctional nature of 3,4-dimethylpiperidin-3-ol introduces the risk of competitive O-Boc formation or di-Boc species.

To achieve absolute chemoselectivity, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is the premier solvent choice. HFIP acts as both a solvent and a mild catalyst. Its strong hydrogen-bond donating capability ties up the tertiary alcohol—effectively deactivating it—while simultaneously activating the Boc anhydride via bifurcated hydrogen bonding[2]. This eliminates the need for an external base and suppresses all competitive O-acylation.

NBocWorkflow Start 3,4-Dimethylpiperidin-3-ol Solvent Solvent: HFIP or DCM Start->Solvent Reagents Add Boc2O (1.1 eq) Solvent->Reagents Monitor TLC Monitoring Reagents->Monitor Quench Aqueous NaHCO3 Workup Monitor->Quench Product N-Boc Derivative Quench->Product

Workflow for the chemoselective N-Boc protection of 3,4-dimethylpiperidin-3-ol.

Protocol 1: Self-Validating Chemoselective N-Boc Protection
  • Preparation: Dissolve 3,4-dimethylpiperidin-3-ol (1.0 eq) in HFIP to achieve a 0.5 M concentration.

    • Causality: HFIP's low nucleophilicity and high hydrogen-bond donor capacity uniquely stabilize the tertiary alcohol without participating in the reaction[2].

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at room temperature.

    • Causality: A slight excess ensures complete conversion without providing enough driving force for sterically hindered O-Boc formation[1].

  • Self-Validating Monitoring: Spot the reaction mixture alongside the starting material on a silica TLC plate. Elute with 10% MeOH in DCM. Stain with Ninhydrin (starting amine appears as a colored spot) and Phosphomolybdic Acid (PMA; product appears as a dark spot). The reaction is validated as complete when the Ninhydrin-active spot entirely disappears.

  • Workup: Concentrate the mixture under reduced pressure to recover the HFIP (which can be recycled). Redissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield pure N-Boc-3,4-dimethylpiperidin-3-ol.

Application 2: N-Alkylation and Reductive Amination

When appending complex side chains to the piperidine nitrogen, chemists typically choose between direct nucleophilic substitution (Sₙ2) and reductive amination.

  • Direct N-Alkylation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. These solvents have high dielectric constants (ε = 36.7 and 37.5, respectively), which accelerate Sₙ2 kinetics by solvating the leaving group of the alkyl halide while leaving the piperidine nitrogen "naked" and highly nucleophilic[3].

  • Reductive Amination: This pathway requires the formation of a transient iminium ion. Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) are exceptional here; they stabilize the iminium ion intermediate through high ionizing power while avoiding solvent-adduct formation[4]. If a greener, non-halogenated solvent is required, Ethanol (EtOH) is preferred over Methanol. Kinetic studies on highly substituted piperidines demonstrate that Ethanol provides a superior dielectric environment for stabilizing the transition state, accelerating the reaction rate compared to Methanol[5].

AlkylationLogic Goal N-Alkylation Direct Direct (R-X) Goal->Direct Reductive Reductive (R-CHO) Goal->Reductive Solvent1 MeCN / DMF Direct->Solvent1 Solvent2 EtOH Direct->Solvent2 Solvent3 TFE / HFIP Reductive->Solvent3 Outcome1 High SN2 rate Solvent1->Outcome1 Outcome2 Green, stable TS Solvent2->Outcome2 Outcome3 Stabilizes iminium Solvent3->Outcome3

Logical decision tree for solvent selection in N-alkylation and reductive amination.

Protocol 2: Self-Validating Reductive Amination in TFE
  • Iminium Formation: Combine 3,4-dimethylpiperidin-3-ol (1.0 eq) and the target aldehyde (1.1 eq) in TFE (0.2 M).

    • Causality: TFE strongly stabilizes the transient iminium ion intermediate without acting as a competing nucleophile[4].

  • Self-Validating Check: Analyze a 10 µL aliquot via LC-MS. Confirm the disappearance of the starting amine mass (m/z ~129.2) and the appearance of the heavier iminium ion mass before proceeding. This ensures the reducing agent is not wasted on unreacted aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the aldehyde directly.

  • Quench & Extraction: Quench the reaction with 1N NaOH to pH 10. Extract with DCM (3x).

    • Causality: Basification ensures the newly formed tertiary amine is fully deprotonated, preventing it from remaining in the aqueous layer as a water-soluble salt.

  • Purification: Dry, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Quantitative Solvent Selection Matrix

Reaction TypePrimary SolventAlternativeDielectric Constant (ε)Mechanistic Rationale
N-Boc Protection HFIPDCM / THF16.7 (HFIP)HFIP H-bonds with the tertiary alcohol, preventing O-acylation and activating Boc₂O[2].
Direct N-Alkylation Acetonitrile (MeCN)DMF37.5 (MeCN)Polar aprotic environment enhances amine nucleophilicity while suppressing E2 elimination[3].
Reductive Amination Trifluoroethanol (TFE)Ethanol (EtOH)26.1 (TFE)Stabilizes the transient iminium ion intermediate; low nucleophilicity prevents solvent adducts[4].
Nucleophilic Substitution DMFDioxane36.7 (DMF)High dielectric constant accelerates SₙAr or Sₙ2 kinetics for sterically hindered piperidines[3].
Pd-Catalyzed Cyclization TolueneTHF2.4 (Toluene)Non-polar environments combined with bulky protecting groups direct trans/cis selectivity in piperidin-3-ols[6].

References

  • "Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (−)-iso-6-Spectaline by Palladium-Catalyzed Cyclization." J-Stage.[Link]

  • "Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol." Organic Letters.[Link]

  • "Boc-Protected Amino Groups." Organic Chemistry Portal.[Link]

  • "Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents." Journal of the Chemical Society, Perkin Transactions 2.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Substituted Piperidine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The piperidine ring is a privileged heterocyclic scaffold in medicinal chemistry, ranking among the most frequently exploited ring systems in FDA-approved therapeutics (e.g., donepezil, crizotinib, and risperidone)[1]. However, the conventional synthesis of heavily substituted piperidines is often bottlenecked by prolonged reflux times, harsh reaction conditions, and the generation of complex polymeric byproducts.

Microwave-assisted organic synthesis (MAOS) has revolutionized this paradigm by providing direct, volumetric dielectric heating[2]. Unlike conductive heating, microwave irradiation directly couples with polar molecules (such as solvents and ionic intermediates), causing rapid molecular friction and localized superheating. This precise energy transfer dramatically accelerates rate-determining steps—such as tandem nucleophilic substitutions and cyclocondensations—reducing reaction times from days to mere minutes while simultaneously improving yield and product purity.

Mechanistic Causality in Microwave-Assisted Cyclization

The efficiency of MAOS in piperidine synthesis is rooted in the stabilization of polar transition states. For instance, in the cyclocondensation of 1,5-dichloropentane with primary amines, the reaction proceeds via a tandem nucleophilic substitution[3].

  • Initial Displacement: The primary amine displaces the first chlorine atom to form an N-substituted 5-chloropentan-1-amine intermediate.

  • Intramolecular Cyclization: Microwave energy selectively accelerates the subsequent intramolecular ring closure. Because the localized heating drives the reaction kinetically toward cyclization faster than intermolecular collisions can occur, the formation of unwanted linear polyamines is heavily suppressed[3].

Workflow Start Reagent Preparation (Piperidine Precursor + Reactants) Mix Solvent Addition (e.g., H2O, DMF, or EtOH) Start->Mix Irradiate Microwave Irradiation (120-150°C, 3-30 min) Mix->Irradiate Workup Aqueous Quench & Solvent Extraction Irradiate->Workup Purify Column Chromatography & Spectroscopic Validation Workup->Purify

Caption: Microwave-assisted synthesis workflow for substituted piperidines.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process checks that confirm chemical transformations at each stage.

Protocol A: One-Pot Aqueous Synthesis of N-Substituted Piperidines

This green-chemistry approach utilizes water as a solvent and eliminates hazardous reagents[3].

Materials: 1,5-dichloropentane (1.0 mmol), primary amine (e.g., benzylamine, 1.0 mmol), potassium carbonate ( K2​CO3​ , 2.0 mmol), deionized water. Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane, the primary amine, and K2​CO3​ .

  • Solvent Addition: Add 2 mL of deionized water. Causality: Water acts as a highly polar microwave-absorbing solvent, facilitating rapid dielectric heating while K2​CO3​ neutralizes the HCl byproduct to drive the reaction forward[3].

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at a constant 150°C for 10–20 minutes.

  • In-Process Validation (TLC): Spot the mixture against the starting amine on a silica TLC plate (eluent: 7:3 Hexane:Ethyl Acetate). The complete disappearance of the primary amine spot and the emergence of a distinct, lower- Rf​ tertiary amine spot validates successful cyclization.

  • Workup & Extraction: Cool to room temperature. Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying Validation: Dry the combined organic layers over anhydrous Na2​SO4​ . Self-Check: The drying agent must form a free-flowing powder; clumping indicates residual aqueous emulsion requiring further drying.

  • Isolation: Filter and concentrate under reduced pressure to yield the crude N-substituted piperidine, which can be purified via silica gel chromatography[3].

Protocol B: Synthesis of Piperidine-Quinoline Thiosemicarbazone Hybrids

This protocol details the condensation of a piperidine moiety with a quinoline scaffold, targeting neurodegenerative diseases[1].

Materials: 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde (1 mmol), N-substituted thiosemicarbazide (1 mmol), glacial acetic acid (catalytic), absolute ethanol (20 mL). Procedure:

  • Preparation: Combine the piperidinyl quinoline-3-carbaldehyde and the thiosemicarbazide in absolute ethanol. Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the thiosemicarbazide[1].

  • Irradiation: Expose the mixture to microwave irradiation for 3–5 minutes.

  • Precipitation & Validation: A rapid color change and the formation of a dense precipitate within the microwave vial validate the completion of the condensation.

  • Isolation: Filter the precipitated solid, wash with hot ethanol to remove unreacted starting materials, and dry to afford the pure hybrid compound in excellent yield (up to 91%)[1].

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the drastic efficiency improvements achieved by transitioning from conventional thermal reflux to microwave irradiation across various piperidine syntheses.

Reaction TypeTarget ScaffoldConventional Heating (Time / Yield)Microwave Heating (Time / Yield)Key Advantage
Cyclocondensation N-substituted piperidinesReflux, 12–48 h / 45–60%150°C, 10–20 min / 85–95%Aqueous green solvent, one-pot tandem reaction[3]
Condensation Piperidine-quinoline hybridsReflux, 0.5–2 h / 65–75%130°C, 3–5 min / 91%Suppressed side reactions, high purity precipitation[1]
Willgerodt-Kindler Piperidine-3-carbothioamidesReflux, 18–24 h / 50–65%120–150°C, 10–30 min / 80–92%Enhanced metabolic stability, rapid library generation[4]

Downstream Biological Applications & Pathway Analysis

Substituted piperidines synthesized via MAOS exhibit profound pharmacological profiles. For example, piperidine-3-carbothioamide analogs are investigated for inducing senescence-like phenotypes in melanoma cells and inhibiting Cathepsin K in bone resorption pathways[4].

Furthermore, the piperidine-quinoline hybrids synthesized in Protocol B act as highly potent, dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1]. By competitively binding to the active pockets of these enzymes, the piperidine derivatives prevent the degradation of acetylcholine, thereby elevating synaptic neurotransmitter levels—a primary therapeutic mechanism for restoring cognitive function in Alzheimer's disease[1].

Pathway Drug Piperidine-Quinoline Hybrid Target1 Acetylcholinesterase (AChE) Drug->Target1 Competitive Inhibition Target2 Butyrylcholinesterase (BChE) Drug->Target2 Competitive Inhibition Effect1 Elevated Synaptic Acetylcholine Target1->Effect1 Prevents degradation Target2->Effect1 Prevents degradation Effect2 Restoration of Cognitive Function (Alzheimer's) Effect1->Effect2 Receptor activation

Caption: Mechanism of action for piperidine-quinoline hybrids in Alzheimer's.

References

  • [1] Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - mdpi.com - 1

  • [4] Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs - benchchem.com - 4

  • [3] Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane - benchchem.com - 3

  • [2] MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY - rasayanjournal.co.in - 2

  • Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery - niscpr.res.in - Link

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Troubleshooting & Optimization

Technical Support Center: 3,4-Dimethylpiperidin-3-ol Conjugation & Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3,4-dimethylpiperidin-3-ol coupling reactions. This molecule presents a unique dual-challenge in synthetic chemistry: a sterically hindered secondary amine (N1) and an exceptionally congested tertiary alcohol (C3), flanked by methyl groups at both the C3 and C4 positions.

This guide is designed for drug development professionals and synthesists who require field-proven strategies to overcome thermodynamic and kinetic barriers in late-stage functionalization.

Diagnostic Decision Tree

Before altering your reaction parameters, identify the specific failure mode of your coupling attempt using the workflow below.

G Start Target Coupling Site 3,4-dimethylpiperidin-3-ol N_Site N-Functionalization (Secondary Amine) Start->N_Site O_Site O-Functionalization (Tertiary Alcohol) Start->O_Site N_BH Buchwald-Hartwig Cross-Coupling N_Site->N_BH N_Alk Electrophilic N-Alkylation N_Site->N_Alk O_Est Esterification (O-Acylation) O_Site->O_Est O_Eth Etherification (O-Alkylation) O_Site->O_Eth N_BH_Issue Issue: Protodehalogenation or Unreacted SM? N_BH->N_BH_Issue O_Est_Issue Issue: E1/E2 Elimination (Dehydration)? O_Est->O_Est_Issue O_Eth_Issue Issue: No Reaction Under Basic Conditions? O_Eth->O_Eth_Issue N_BH_Sol Solution: Switch to RuPhos or BrettPhos + LiHMDS N_BH_Issue->N_BH_Sol O_Est_Sol Solution: In situ Acylium Generation (AgOTf) O_Est_Issue->O_Est_Sol O_Eth_Sol Solution: Pd-Catalyzed Allylic Etherification O_Eth_Issue->O_Eth_Sol

Caption: Decision tree for troubleshooting N- and O-coupling reactions of 3,4-dimethylpiperidin-3-ol.

Module 1: N-Functionalization (Hindered Secondary Amine)

While the piperidine nitrogen is a secondary amine, the adjacent C3-methyl and C3-hydroxyl groups create a highly congested coordination pocket. Standard cross-coupling conditions often fail because the bulky amine cannot efficiently coordinate to the transition metal center.

FAQ 1: Why am I seeing unreacted starting material and debromination of my aryl halide during N-arylation?

The Causality: In a standard Buchwald-Hartwig amination (e.g., using Pd(dppf)Cl₂ or BINAP), the catalytic cycle stalls after the oxidative addition of the aryl halide. The steric bulk of 3,4-dimethylpiperidin-3-ol prevents it from displacing the halide on the Pd(II) complex. Left in this stalled state, the Pd-aryl complex undergoes β-hydride elimination (if applicable) or protodehalogenation, consuming your aryl halide without forming the desired C-N bond[1][2].

The Solution: You must alter the geometry of the palladium coordination sphere. Dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) are specifically engineered for this. Their extreme electron richness accelerates oxidative addition, while their massive steric bulk enforces a highly congested environment that actively "pushes" the amine and aryl group together, drastically accelerating reductive elimination[2].

Table 1: Ligand Selection for N-Arylation of Hindered Piperidines

LigandSubstrate CompatibilityBase PairingTypical Yield
BINAP / dppf Unhindered primary/secondary aminesNaOtBu< 10% (High debromination)
RuPhos Moderately hindered secondary aminesLiHMDS / NaOtBu65 - 80%
BrettPhos Extremely hindered secondary aminesLiHMDS85 - 95%
Protocol 1: BrettPhos-Mediated Buchwald-Hartwig Amination

Self-Validating System: This protocol uses visual and mass-spectrometry markers to confirm catalyst activation and product formation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%), BrettPhos (6.0 mol%), and the aryl halide (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from the dark purple of Pd₂(dba)₃ to a deep, homogeneous red/brown, indicating the successful formation of the active L-Pd(0) complex.

  • Substrate & Base Addition: Add 3,4-dimethylpiperidin-3-ol (1.2 equiv). Slowly add a 1.0 M solution of LiHMDS in THF (1.5 equiv) dropwise over 5 minutes.

  • Heating: Seal the flask, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Monitoring: Quench a 10 µL aliquot in wet acetonitrile. LC-MS should show total consumption of the aryl halide and the appearance of the [M+H]+ peak for the coupled product.

Module 2: O-Functionalization (Congested Tertiary Alcohol)

The C3-OH is a tertiary alcohol buried within the piperidine ring and shielded by two methyl groups. It is exceptionally unreactive as a nucleophile.

FAQ 2: My esterification attempts with EDCI/DMAP yield mostly dehydrated alkene byproducts. How can I suppress elimination?

The Causality: Tertiary alcohols are poor nucleophiles but excellent candidates for E1/E2 elimination[3]. When you activate a carboxylic acid with carbodiimides (like EDCI) in the presence of basic catalysts (DMAP, TEA), the reaction is too slow to capture the tertiary alcohol. Instead, the basic environment promotes the abstraction of adjacent protons (at C2 or C4), leading to the dehydration of the piperidinol into a stable alkene[3].

The Solution: You must bypass basic conditions and dramatically increase the electrophilicity of the acylating agent. By reacting an acyl chloride with Silver Triflate (AgOTf), you precipitate AgCl and generate an acylium triflate in situ. This intermediate is so aggressively electrophilic that the sterically hindered tertiary alcohol attacks it instantly, outcompeting the slower dehydration pathways.

Protocol 2: AgOTf-Mediated O-Acylation

Self-Validating System: The immediate precipitation of silver chloride serves as a visual confirmation of acylium ion generation.

  • Reagent Mixing: Dissolve the desired acyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) at -78 °C under argon.

  • Acylium Generation: Add AgOTf (1.5 equiv) in one portion.

    • Validation Check: A white precipitate (AgCl) will form immediately. Stir for 10 minutes to ensure complete generation of the highly reactive acylium intermediate.

  • Substrate Addition: Add a solution of 3,4-dimethylpiperidin-3-ol (1.0 equiv) and 2,6-di-tert-butylpyridine (1.5 equiv, used as a non-nucleophilic proton sponge) in DCM dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts before concentrating.

FAQ 3: How can I achieve O-alkylation (etherification) without harsh basic conditions that degrade the piperidine ring?

The Causality: Traditional Williamson etherification requires strong bases (like NaH) to deprotonate the alcohol, forming an alkoxide. For tertiary alcohols, this alkoxide is highly basic but poorly nucleophilic due to steric shielding, leading to the degradation of the alkyl halide (via elimination) rather than ether formation[4].

The Solution: Utilize transition-metal catalyzed cross-coupling of alcohols with olefins. Recent advancements allow for the cross-coupling of sterically hindered tertiary aliphatic alcohols with terminal olefins to furnish complex ethers without the need for strong bases[5]. Alternatively, photoredox-mediated decarboxylative etherification can be employed to generate alpha-tertiary ethers under mild, neutral conditions[4].

Table 2: Reagent Selection for O-Functionalization of Tertiary Alcohols

StrategyReagents / CatalystsPrimary LimitationIdeal Use Case
Standard Steglich EDCI, DMAP, DCMHigh dehydration (E2)Primary/Secondary alcohols only
Acylium Trapping Acyl Chloride, AgOTfMoisture sensitiveEsterification of C3-OH
Allylic Etherification Pd-catalyst, Terminal OlefinRequires specific olefinsComplex etherification[5]
Photoredox Etherification Ir/Ru photocatalyst, LightRequires specialized setupAcyclic α-tertiary ethers[4]

References

  • 1,2,2,6,6-Pentamethylpiperidin-4-ol - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYUNo46ZJyJKDjH_10DrSGJMUH_CnPviOI6h90iVGD48gfpHCCWBpb0vam_kpDvUQShefVJ9mgvCEBr7BXmPsFLqvk1K17Uc_A7X93u_ZpGEYahDekxx2oZm3Xs9bubxcZ_BWvzpvT]
  • The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes - Arkivoc. arkat-usa.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoaX-gKpaojlsU98UXaMEvu6PbbDbCT8tpVNvewl1Sh2SN0m0zoZv4h6nwpTpdJpaKbY7e4ob3SDJ7GKJG9xIyyRX0YCEXkrrwVdj6paQqSk93pes00tLblyP_FEHjQSp-zTpw]
  • 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATZko2IaqUaMdQ3ulWgFNHaC3bFIVu9L4jkPG0QjLyB7CzHX5VPCrl67XUe7j3pk3xcEbMrRjv-1AM5BMXgrDsOZ8uftt6lwMRWpworfkyvTiHJ5Dv3WrdKKVo_3knJtj4_2_fQ==]
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8a79e-KoW_bB95gze5OFO0f5v_-SSxsm1E8FBcZHcN94FcQjDjDG53u9Jvhqzlr7r0i75DreaCqA53nuMT4uPo-G3b7_AZeA_4U5n1wOn0Y5SiLkUMrl_I8k63KD9MJtu9sV8bRFkY5XACku1Ii68AKVc1DzBFXJw]
  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5uxOoxRUkEg2DF4pbq5usPNpsrd8mpTnyQD1gFEGbPRHI6B4nfm139H-E9k28qhpJrZabAU6GJWK9w5Ryb4MaWBbX-5o8hZokfeqAyp_HtAzaOIKpPGNL42d4iRid61WDlWVk0CzQrNh_iQLu]

Sources

Stability issues of cis-3,4-Dimethylpiperidin-3-ol HCl in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for cis-3,4-Dimethylpiperidin-3-ol HCl. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with aqueous solutions of this compound. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, analytical studies of related piperidine compounds, and extensive field experience.

Introduction: Understanding the Molecule

Cis-3,4-Dimethylpiperidin-3-ol HCl is a substituted piperidine derivative. Its structure, featuring a tertiary amine and a tertiary alcohol within a cyclic framework, presents specific stability challenges in aqueous media. The protonated amine in the hydrochloride salt enhances water solubility, but the molecule remains susceptible to various degradation pathways influenced by its chemical environment. This guide provides a framework for identifying, troubleshooting, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of cis-3,4-Dimethylpiperidin-3-ol HCl in an aqueous solution?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] As a tertiary amine, the piperidine nitrogen's basicity plays a crucial role in its reactivity and solubility profile, which is pH-dependent.[2][3] High temperatures can accelerate degradation reactions, while exposure to UV light may induce photolytic cleavage.[1][4]

Q2: What are the recommended storage conditions for both the solid compound and its aqueous solutions?

A2: Proper storage is critical for maintaining the integrity of cis-3,4-Dimethylpiperidin-3-ol HCl. Based on data for similar piperidine compounds, the following conditions are recommended:

FormTemperatureAtmosphereLight ConditionContainer
Solid HCl Salt 2-8°C[5]Sealed in a dry environmentProtect from lightTightly sealed, opaque container
Aqueous Solution 2-8°C (Short-term)Degas solvent before useProtect from lightAmber glass vial, sealed
Aqueous Solution ≤ -20°C (Long-term)Aliquot and flash-freezeProtect from lightTightly sealed cryovials

Q3: How can I visually identify potential degradation in my solution?

A3: While analytical methods provide definitive proof, visual inspection can offer initial clues. Discoloration, particularly a change to yellow or brown, often suggests oxidation has occurred.[6] The formation of precipitates or turbidity can indicate a change in solubility due to pH shifts or the formation of insoluble degradation products.

Q4: What are the theoretical degradation pathways for this molecule in an aqueous solution?

A4: Based on its chemical structure, several degradation pathways are plausible. The tertiary alcohol is susceptible to dehydration (elimination of water), especially under acidic conditions and/or heat, which would lead to the formation of an alkene. The tertiary amine can undergo oxidation. The entire piperidine ring system can also be subject to oxidative cleavage under harsh conditions.[2][4][7]

cluster_main Potential Degradation Pathways Parent cis-3,4-Dimethylpiperidin-3-ol Dehydration Alkene Product (Elimination of H2O) Parent->Dehydration Acid/Heat Oxidation N-Oxide Product Parent->Oxidation Oxidants (e.g., H₂O₂, O₂) Ring_Cleavage Ring-Opened Products Parent->Ring_Cleavage Harsh Oxidative Conditions cluster_workflow Investigating Unexpected HPLC Peaks Start Unexpected Peak Observed CheckPurity Re-analyze Solid Material (Confirm starting purity) Start->CheckPurity InjectBlank Inject Blank Solvent (Rule out carryover/system peak) Start->InjectBlank LCMS Analyze by LC-MS (Identify mass of new peak) Start->LCMS Contaminant Hypothesis: Contaminant (System or solvent issue) InjectBlank->Contaminant MassMatch Mass matches parent? LCMS->MassMatch ForcedDeg Perform Limited Forced Degradation (See if peak grows) Isomer Hypothesis: Isomer (Requires chiral separation to confirm) MassMatch->Isomer Yes Degradant Hypothesis: Degradant (Characterize structure) MassMatch->Degradant No Degradant->ForcedDeg

Caption: Workflow for identifying unknown peaks in HPLC analysis.

Q7: My assay results show a loss of compound potency over 24-48 hours at room temperature. How do I systematically determine the cause?

A7: A systematic investigation using a forced degradation (or stress testing) study is the standard approach to identify the conditions under which a drug substance degrades. [8][9]This involves subjecting the compound to harsh conditions to intentionally produce degradation products, which helps in developing a stability-indicating analytical method. [10] Actionable Plan:

  • Implement a Forced Degradation Study: Perform the study as detailed in Protocol 2 . This will reveal whether acid, base, oxidation, heat, or light is causing the instability.

  • Develop a Stability-Indicating Method: Use the results from the forced degradation study to develop an HPLC method that can separate the parent compound from all major degradation products, as described in Protocol 3 .

  • Re-evaluate Storage: Based on the results, adjust your experimental and storage conditions. For example, if the compound is sensitive to oxidation, you must use degassed solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen).

Key Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the best practices for preparing a stable aqueous stock solution.

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. Degas the water by sparging with an inert gas like nitrogen or argon for 15-20 minutes or by sonication under vacuum to minimize dissolved oxygen.

  • Weighing: Accurately weigh the required amount of cis-3,4-Dimethylpiperidin-3-ol HCl in a clean container.

  • Dissolution: Add the degassed water to the solid material and mix gently until fully dissolved. A brief sonication can aid dissolution. Avoid vigorous vortexing which can reintroduce oxygen.

  • Protection from Light: Immediately transfer the solution to an amber glass vial or wrap a clear vial in aluminum foil to protect it from light. [1]5. Storage: For immediate use, keep the solution on ice. For short-term storage (up to 48 hours), store at 2-8°C. For long-term storage, aliquot the solution into cryovials, flash-freeze in liquid nitrogen or on dry ice, and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

This study is crucial for understanding the intrinsic stability of the molecule. [8]A stock solution (e.g., 1 mg/mL in water) is used for all conditions.

Stress ConditionProcedureTypical Duration & TempRationale
Acid Hydrolysis Mix stock solution 1:1 with 0.2 M HCl.Heat at 60°C for 2-24 hrs.To test susceptibility to acid-catalyzed degradation (e.g., dehydration). [4]
Base Hydrolysis Mix stock solution 1:1 with 0.2 M NaOH.Heat at 60°C for 2-24 hrs.To test stability in alkaline conditions. [4]
Oxidation Mix stock solution 1:1 with 6% H₂O₂.Room temp for 2-24 hrs.To test for oxidative degradation of the tertiary amine or other sites. [4]
Thermal (Solution) Heat the stock solution.Heat at 70°C for 24-48 hrs.To assess the effect of heat on stability in solution.
Photolytic Expose the solution in a quartz cuvette to UV light.ICH Q1B conditions.To determine light sensitivity. [4]

Workflow for Forced Degradation Analysis:

Caption: Step-by-step workflow for a forced degradation study.

Protocol 3: Development of a Stability-Indicating HPLC Method

A robust HPLC method is required to separate the parent compound from its potential impurities and degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. The acidic pH helps to keep the amine protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to elute more hydrophobic degradation products. A typical gradient might be 10% to 90% B over 20 minutes.

  • Detection: UV detection at a wavelength of low-to-mid 200s nm (e.g., 210-220 nm) is suitable for compounds lacking a strong chromophore. A mass spectrometer (MS) detector is highly recommended for identifying the mass of any degradation products. [4]5. Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks and there is no interference from excipients or other impurities.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society.
  • Common challenges in working with piperidine-based compounds - Benchchem.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. (2024, January 23).
  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine - Benchchem.
  • (3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride. ChemScene.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. (2025, August 7).
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. (2021, April 5).
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2). EPA CompTox Chemicals Dashboard.
  • What is the pH of a tertiary amine? - Quora. (2022, October 16).
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. (2025, December 11).
  • Stability and degradation of (3S,4R)-3,4-dihydroxypentan-2-one under various conditions - Benchchem.

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Technical Support Center: Controlling Diastereoselectivity in Piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidinol Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the complex stereochemical challenges associated with synthesizing substituted piperidinols.

Piperidinols are ubiquitous pharmacophores in modern drug discovery. However, controlling the relative stereochemistry (diastereoselectivity) around the piperidine ring is notoriously difficult due to the ring's conformational flexibility and the steric influence of the nitrogen protecting groups. This guide breaks down the causality behind experimental choices, providing you with self-validating protocols and mechanistic troubleshooting steps to ensure absolute stereocontrol.

Core Principles & Stereochemical Workflows

The synthesis of diastereomerically pure piperidinols generally relies on two primary disconnection strategies: the reduction of piperidinones (ketones) or the epoxidation/ring-opening of tetrahydropyridines (alkenes). The diagram below illustrates the logical flow for selecting the correct reagent system based on your target diastereomer.

PiperidinolSynthesis Target Target Piperidinol Scaffold Ketone Precursor: Piperidinone Target->Ketone Alkene Precursor: Tetrahydropyridine Target->Alkene Red_Bulky L-Selectride (Kinetic) Ketone->Red_Bulky Bulky Hydride Red_Small Luche Reduction (Thermodynamic) Ketone->Red_Small Small Hydride Epox_Dir Directed Epoxidation (H-bond) Alkene->Epox_Dir Bifunctional Peracid Epox_Undir Standard Epoxidation (mCPBA) Alkene->Epox_Undir Standard Peracid Syn_Prod cis/syn-Piperidinol Red_Bulky->Syn_Prod Anti_Prod trans/anti-Piperidinol Red_Small->Anti_Prod Hindered_Prod Hindered Face OH Epox_Dir->Hindered_Prod Less_Hindered_Prod Less Hindered Face OH Epox_Undir->Less_Hindered_Prod

Workflow for controlling diastereoselectivity in piperidinol synthesis via reduction and epoxidation.

Troubleshooting & FAQs

Q1: I am reducing a 6-alkyl-2-piperidinone, but I keep getting an inseparable mixture of syn and anti isomers. How can I selectively obtain the syn-piperidinol? A1: The issue lies in the conformational flexibility of the piperidinone ring and the steric profile of your hydride source. To achieve high syn-diastereoselectivity, you must shift from thermodynamic control to kinetic control by using a bulky reducing agent like L-Selectride at low temperatures (-20 °C). As demonstrated by [2], L-Selectride's immense steric bulk prevents it from approaching the ketone via the more crowded equatorial trajectory. Instead, it is forced to attack from the less hindered axial face, pushing the resulting alkoxide into an equatorial position. Relative to the adjacent alkyl group, this yields the syn isomer with excellent diastereomeric excess.

Q2: I need the anti-isomer instead. Does simply switching to NaBH₄ work? A2: Standard NaBH₄ often yields poor selectivity due to competing attack trajectories. To selectively obtain the anti-isomer, you should employ a Luche reduction (NaBH₄/CeCl₃). [3] showed that bulky N-protecting groups (like N-tosyl) force the piperidone ring into a 1,2,6-tri-pseudo-axial conformation. The cerium catalyst coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing the small borohydride to attack from the pseudo-axial direction under thermodynamic control, cleanly yielding the anti allylic/homoallylic alcohol.

Q3: My epoxidation of a sterically hindered tetrahydropyridine using mCPBA is occurring on the wrong face. How can I direct the oxidation to the more hindered face? A3: Standard peracids like mCPBA default to the path of least resistance, attacking the less sterically hindered face of the alkene. To override this inherent steric bias, you must exploit non-covalent interactions. [1] developed a highly effective solution using a bifunctional epoxidation reagent: 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid. The pendant carboxylic acid group forms a strong hydrogen bond with the basic amino group of the tetrahydropyridine. This physical tethering anchors the peracid and forcibly directs the oxygen delivery to the more hindered face.

Quantitative Data Comparison

The table below summarizes the causal relationship between the reagent system, the control mechanism, and the resulting diastereomeric excess (d.e.) to help you select the optimal conditions for your target.

Starting MaterialReagent SystemControl MechanismMajor DiastereomerTypical d.e.
6-Alkyl-2-piperidinone L-Selectride (THF, -20 °C)Kinetic / Steric Approachsyn>85%
6-Alkyl-2-piperidinone NaBH₄, CeCl₃ (MeOH, 0 °C)Thermodynamic / Coordinationanti>90%
Tetrahydropyridine mCPBA (CH₂Cl₂, rt)Inherent Steric BiasLess hindered face>95%
Tetrahydropyridine Bifunctional Peracid (H₂O₂, rt)H-Bond Directed DeliveryHindered face>90%

Standard Operating Protocols (SOPs)

Every protocol provided here is designed as a self-validating system . By incorporating specific analytical checkpoints during the workflow, you can confirm stereochemical success before proceeding to downstream functionalization.

Protocol A: Diastereoselective Reduction using L-Selectride

Adapted for the synthesis of syn-piperidinols from protected piperidinones.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert nitrogen.

  • Dissolution: Dissolve the 6-alkyl-5-benzyloxy-2-piperidinone (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach exactly -20 °C. Causality note: Strict temperature control is required to suppress the thermodynamic anti-pathway.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir for 2 hours while allowing the reaction to slowly warm to room temperature.

  • Quench & Workup: Quench carefully with 10% aqueous H₂O₂ and 3N NaOH to oxidize the borane byproducts. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check (QC): Obtain a crude ¹H-NMR before column chromatography. Locate the carbinol proton (CH-OH). The syn-diastereomer will exhibit a small coupling constant ( J≈2−4 Hz) indicative of an equatorial-equatorial or axial-equatorial relationship. If a large axial-axial coupling ( J≈9−11 Hz) is dominant, kinetic control was lost—check the integrity of your cooling bath and the age of your L-Selectride.

Protocol B: Directed Diastereoselective Epoxidation

Adapted for functionalizing the hindered face of tetrahydropyridines.

  • Reagent Generation: In a round-bottom flask, dissolve 3,4,5,6-tetrafluorophthalic anhydride (2.0 equiv) in THF. Add 50% aqueous H₂O₂ (2.5 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature to generate the bifunctional 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid in situ.

  • Directed Oxidation: Cool the mixture back to 0 °C and add the tetrahydropyridine substrate (1.0 equiv) dissolved in THF.

  • Reaction: Stir at room temperature for 12-16 hours. Causality note: The pendant carboxylic acid hydrogen-bonds to the piperidine nitrogen, locking the transition state to the hindered face.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃. Extract with CH₂Cl₂, dry, and concentrate.

  • Self-Validation Check (QC): Perform TLC analysis against a standard mCPBA (undirected) reaction. The H-bond directed epoxide typically exhibits a lower Rf​ value due to the syn-orientation of the epoxide oxygen relative to the basic amine. Following subsequent nucleophilic ring-opening, confirm success via ¹³C-NMR; the presence of an adjacent tetrasubstituted carbon peak (~70-80 ppm) confirms successful attack at the hindered trajectory.

References

  • Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). "Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines." The Journal of Organic Chemistry, 80(13), 6660-6668. URL:[Link]

  • Yin, B., Ye, D.-N., Yu, K.-H., & Liu, L.-X. (2010). "A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides." Molecules, 15(4), 2771-2781. URL:[Link]

  • Kennedy, A., Nelson, A., & Perry, A. (2005). "Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives." Beilstein Journal of Organic Chemistry, 1(2). URL:[Link]

Technical Support Center: Minimizing Side Reactions in Piperidine N-Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthetic challenges of piperidine nitrogen functionalization. Due to the inherent nucleophilicity and steric profile of the piperidine ring, functionalizing the secondary amine often leads to competing pathways such as over-alkylation, hydrodehalogenation, and undesired Michael additions.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflows, ensuring high-yielding and chemoselective transformations.

Diagnostic Workflow

G Start Piperidine N-Functionalization Q1 Reaction Type? Start->Q1 Alk Aliphatic Alkylation Q1->Alk Ary Aryl Coupling (B-H) Q1->Ary SPPS Fmoc Deprotection Q1->SPPS Alk_Issue Issue: Over-alkylation (Quaternary Salts) Alk->Alk_Issue Ary_Issue Issue: Hydrodehalogenation & Bis-arylation Ary->Ary_Issue SPPS_Issue Issue: DBF-Adduct (+178 Da Mass Shift) SPPS->SPPS_Issue Alk_Sol Solution: Reductive Amination (NaBH(OAc)3) Alk_Issue->Alk_Sol Ary_Sol Solution: Bulky Ligands (XPhos/BrettPhos) Ary_Issue->Ary_Sol SPPS_Sol Solution: Excess Piperidine or DPA Scavenger SPPS_Issue->SPPS_Sol

Diagnostic workflow for piperidine N-functionalization side reactions.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Aliphatic N-Alkylation & Over-Alkylation

Q: When performing a direct N-alkylation of piperidine with an alkyl halide, I am observing a high percentage of quaternary ammonium salts. Why does this happen, and how can I prevent it?

A: This is a classic over-alkylation issue. When piperidine (a secondary amine) reacts with an alkyl halide, it forms a tertiary amine. The resulting tertiary amine is often more nucleophilic than the starting secondary amine due to the electron-donating inductive effects of the newly added alkyl group. Consequently, it rapidly reacts with another equivalent of the alkyl halide to form a quaternary ammonium salt [1].

Troubleshooting Strategy: Instead of direct nucleophilic substitution, pivot to Reductive Amination . By reacting piperidine with an aldehyde or ketone to form an iminium ion intermediate, you can reduce it in situ using a mild hydride source like sodium triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is highly chemoselective; it preferentially reduces the iminium ion over the starting carbonyl compound and completely bypasses the quaternary ammonium salt pathway, as the product is a tertiary amine that cannot form another iminium species [1].

Section 2: Buchwald-Hartwig N-Arylation

Q: My palladium-catalyzed N-arylation (Buchwald-Hartwig coupling) of piperidine is yielding low amounts of the desired product, accompanied by significant amounts of the reduced arene (hydrodehalogenation). What is the mechanistic cause?

A: Hydrodehalogenation is a primary competing side reaction in Buchwald-Hartwig aminations [2]. It occurs when the palladium-amido complex undergoes β -hydride elimination instead of the desired reductive elimination. The hydride is transferred to the palladium center, which then reductively eliminates with the aryl group to form the reduced arene (Ar-H) [4]. This is particularly problematic with cyclic secondary amines like piperidine, which have multiple β -hydrogens available.

Troubleshooting Strategy:

  • Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. The steric bulk of these ligands accelerates the rate of reductive elimination (forming the C-N bond) relative to β -hydride elimination [2].

  • Base Optimization: Avoid overly strong bases if possible. While strong bases are needed to deprotonate the amine, they can exacerbate side reactions and catalyst degradation. Sodium tert-butoxide ( NaOtBu ) is standard, but weaker bases like cesium carbonate ( Cs2​CO3​ ) or potassium tert-amylate can improve chemoselectivity depending on the substrate [4].

Section 3: Solid-Phase Peptide Synthesis (SPPS) Side Reactions

Q: During Fmoc deprotection in SPPS using piperidine, mass spectrometry reveals a +178 Da mass shift on my peptide. What is this, and how do I eliminate it?

A: The +178 Da mass shift corresponds to dibenzofulvene (DBF) alkylation [3]. During Fmoc deprotection, the base-induced β -elimination generates DBF as a byproduct. DBF is a highly reactive Michael acceptor. If it is not efficiently scavenged, it will react with nucleophiles in your system, including the free N-terminal amine of your peptide or the piperidine itself, forming a stable N-alkylated adduct [3].

Troubleshooting Strategy: Ensure you are using a sufficient excess of piperidine (typically 20% v/v in DMF). Piperidine acts dual-purpose here: as the deprotection base and as the primary nucleophilic scavenger for DBF. If you are restricted from using piperidine (e.g., DEA List I regulations), use sterically hindered alternatives like dipropylamine (DPA) or 4-methylpiperidine, but ensure you add a dedicated "soft" nucleophilic scavenger to trap the DBF before it alkylates your peptide [3].

Quantitative Data: Reagent Chemoselectivity Profiles

To aid in reagent selection, the following table summarizes the expected side-reaction profiles and typical yields based on the functionalization strategy.

Functionalization StrategyReagents / Catalyst SystemPrimary Side ReactionTypical YieldPrevention Strategy
Direct Alkylation Alkyl Halide + K2​CO3​ Over-alkylation (Quaternary salts)40 - 60%Slow addition, strict stoichiometry
Reductive Amination Aldehyde/Ketone + NaBH(OAc)3​ Carbonyl reduction to alcohol85 - 95%Pre-form imine, use mild hydride
Buchwald-Hartwig Aryl Bromide + Pd/P(o-tolyl)3Hydrodehalogenation30 - 50%Upgrade to biarylphosphine ligands
Buchwald-Hartwig Aryl Bromide + Pd/BrettPhosBis-arylation / Catalyst decay80 - 98%Lower temperature, optimize base
Fmoc Deprotection 20% Piperidine in DMFDBF-Peptide Alkylation (+178 Da)>95%Ensure excess piperidine scavenger

Experimental Protocols

Protocol 1: Highly Selective Reductive Amination of Piperidine

Designed to eliminate over-alkylation and maximize chemoselectivity.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (Optional, 1.0 equiv, for ketone substrates)

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried round-bottom flask under an inert argon atmosphere, add the piperidine derivative (1.0 equiv) and the carbonyl compound (1.1 equiv) dissolved in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: If utilizing a sterically hindered ketone, add 1.0 equiv of glacial acetic acid to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes to control the exothermic reaction [1].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours, monitoring completion via LC-MS or TLC.

  • Work-up: Quench the reaction strictly by slow addition of saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig N-Arylation of Piperidine

Optimized to suppress hydrodehalogenation and β -hydride elimination.

Materials:

  • Piperidine derivative (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Precatalyst: Pd(OAc)2​ or Pd2​(dba)3​ (1–2 mol%)

  • Ligand: BrettPhos or XPhos (2–4 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk tube with the palladium precatalyst (2 mol%), the bulky phosphine ligand (4 mol%), and NaOtBu (1.4 equiv) [2].

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the piperidine derivative (1.2 equiv). If the substrates are liquids, add them via microsyringe outside the glovebox under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the Schlenk tube tightly.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80–100 °C. Stir vigorously for 8–16 hours. The bulky ligand promotes rapid reductive elimination, minimizing the time the complex spends in a state vulnerable to β -hydride elimination [4].

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

References

  • Peptide Chemistry. "Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism." PeptideChemistry.org. Available at:[Link]

  • Royal Society of Chemistry. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." Reaction Chemistry & Engineering. Available at: [Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Interpretation of cis- vs trans-3,4-Dimethylpiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise determination of molecular stereochemistry is a critical aspect of compound characterization. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and control over its substitution pattern is paramount to defining a molecule's three-dimensional shape and, consequently, its biological activity. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features that differentiate the diastereomers of 3,4-Dimethylpiperidin-3-ol HCl, offering a robust methodology for their unambiguous assignment.

The hydrochloride salt form is particularly relevant in pharmaceutical settings, as it often enhances the solubility and stability of amine-containing compounds. In the context of NMR spectroscopy, the protonation of the piperidine nitrogen to form the ammonium salt simplifies the spectrum by removing the conformational ambiguity associated with nitrogen inversion. This leads to more defined and interpretable spectra at room temperature.

The Decisive Role of Chair Conformation in Spectral Readouts

The key to distinguishing between the cis and trans isomers of 3,4-Dimethylpiperidin-3-ol lies in the analysis of their preferred chair conformations and the subsequent impact on the chemical shifts (δ) and spin-spin coupling constants (J) of the piperidine ring protons. The Karplus relationship, which correlates the magnitude of the vicinal coupling constant (³J) to the dihedral angle between two adjacent protons, is the theoretical cornerstone of this analysis.[1]

trans-3,4-Dimethylpiperidin-3-ol HCl

In the trans isomer, a chair conformation that places the bulky substituents in equatorial positions to minimize steric strain is highly favored. In this case, the C3-methyl group and the C4-methyl group would ideally both occupy equatorial positions. However, due to the fixed trans relationship, one methyl group must be axial while the other is equatorial. Considering the hydroxyl group at C3, the most stable conformation will have the C4-methyl group in an equatorial position to minimize A-value strain, forcing the C3-methyl group into an axial position. The hydroxyl group would be equatorial.

This conformational preference leads to predictable ¹H NMR signatures:

  • C4-H Proton: This proton will be in an axial position. It will exhibit large diaxial couplings (³J ≈ 10-13 Hz) to the axial protons at C5 and a smaller axial-equatorial coupling (³J ≈ 2-5 Hz) to the equatorial proton at C5.

  • C3-Methyl Group: Being in an axial position, it can experience shielding effects from the piperidine ring, potentially leading to a slightly upfield chemical shift compared to an equatorial methyl group.

cis-3,4-Dimethylpiperidin-3-ol HCl

For the cis isomer, the most stable chair conformation will also seek to place the larger substituents in equatorial positions. In this case, it is possible for both the C3-methyl and C4-methyl groups to be oriented in a way that one is axial and the other equatorial, or for the ring to flip to the alternative chair conformation. However, the most likely conformation will have the C4-methyl group equatorial and the C3-methyl group equatorial as well, with the C3-hydroxyl group being axial.

This arrangement will produce a distinctly different set of coupling constants for the C4-H proton:

  • C4-H Proton: This proton will be in an axial position. It will exhibit a large diaxial coupling to the axial proton at C5 and a smaller axial-equatorial coupling to the equatorial proton at C5. However, the key difference will be in the coupling to the protons at C2.

  • C3-Methyl and C4-Methyl Groups: With both methyl groups in equatorial positions, their chemical shifts will be in a typical range for equatorial methyl groups on a cyclohexane-like ring.

Predictive ¹H NMR Data Summary

The following table summarizes the anticipated key differences in the ¹H NMR spectra of the cis and trans isomers of 3,4-Dimethylpiperidin-3-ol HCl. These predictions are based on the principles of conformational analysis and the Karplus relationship.

Proton Predicted Chemical Shift (δ) and Multiplicity for trans Isomer Predicted Chemical Shift (δ) and Multiplicity for cis Isomer Rationale for Distinction
C4-H Downfield shift, complex multiplet with at least one large coupling constant (³J ≈ 10-13 Hz) due to diaxial coupling.Downfield shift, likely a multiplet with smaller coupling constants (³J ≈ 2-5 Hz) due to the absence of a diaxial relationship with a proton at C3.The magnitude of the coupling constant for the C4-H proton is a primary diagnostic tool. A large coupling constant strongly suggests a trans relationship between the C3 and C4 substituents.
C3-CH₃ Slightly upfield shift due to axial orientation.Typical chemical shift for an equatorial methyl group.The relative chemical shift of the C3-methyl protons can provide supporting evidence for the conformational assignment.
C4-CH₃ Typical chemical shift for an equatorial methyl group.Typical chemical shift for an equatorial methyl group.Less likely to be a primary point of differentiation unless significant anisotropic effects are at play.
Ring Protons (C2, C5, C6) Complex multiplets with a wider range of chemical shifts and coupling constants due to the mix of axial and equatorial protons.Complex multiplets, but the patterns may be simpler if the ring is locked in a more symmetrical conformation.Detailed analysis of the coupling patterns of all ring protons, potentially with the aid of 2D NMR techniques like COSY, can confirm the overall stereochemistry.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

To obtain high-quality ¹H NMR spectra for the differentiation of cis and trans-3,4-Dimethylpiperidin-3-ol HCl, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3,4-Dimethylpiperidin-3-ol HCl sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[2] D₂O is often a good choice for hydrochloride salts to ensure the amine is protonated and to exchange the labile hydroxyl and ammonium protons, simplifying the spectrum.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate spectral dispersion.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

    • Process the spectrum with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve resolution.

    • Carefully measure the chemical shifts (δ) and coupling constants (J).

Visualizing the Stereochemical and Spectroscopic Relationship

The following diagrams, generated using Graphviz, illustrate the key conformational differences between the cis and trans isomers and the resulting impact on the crucial H-C-C-H dihedral angles that determine the coupling constants.

G cluster_trans trans-3,4-Dimethylpiperidin-3-ol HCl (Chair Conformation) cluster_cis cis-3,4-Dimethylpiperidin-3-ol HCl (Chair Conformation) trans_N N⁺H₂ trans_C2 C2 trans_N->trans_C2 trans_C3 C3 trans_C2->trans_C3 trans_C4 C4 trans_C3->trans_C4 trans_C3_Me CH₃ (ax) trans_C3->trans_C3_Me trans_C3_OH OH (eq) trans_C3->trans_C3_OH trans_C5 C5 trans_C4->trans_C5 trans_C4_Me CH₃ (eq) trans_C4->trans_C4_Me trans_C4_H H (ax) trans_C4->trans_C4_H trans_C6 C6 trans_C5->trans_C6 trans_C5_Hax H (ax) trans_C5->trans_C5_Hax trans_C6->trans_N trans_C4_H->trans_C5_Hax Dihedral ≈ 180° Large J-coupling cis_N N⁺H₂ cis_C2 C2 cis_N->cis_C2 cis_C3 C3 cis_C2->cis_C3 cis_C4 C4 cis_C3->cis_C4 cis_C3_Me CH₃ (eq) cis_C3->cis_C3_Me cis_C3_OH OH (ax) cis_C3->cis_C3_OH cis_C5 C5 cis_C4->cis_C5 cis_C4_Me CH₃ (eq) cis_C4->cis_C4_Me cis_C4_H H (ax) cis_C4->cis_C4_H cis_C6 C6 cis_C5->cis_C6 cis_C5_Heq H (eq) cis_C5->cis_C5_Heq cis_C6->cis_N cis_C4_H->cis_C5_Heq Dihedral ≈ 60° Small J-coupling

Caption: Chair conformations of trans and cis-3,4-Dimethylpiperidin-3-ol HCl.

Conclusion

The differentiation of cis and trans isomers of 3,4-Dimethylpiperidin-3-ol HCl by ¹H NMR spectroscopy is a clear and robust process rooted in fundamental principles of stereochemistry and conformational analysis. The key diagnostic feature is the magnitude of the vicinal coupling constant between the proton at C4 and the protons at C5, which is directly related to their dihedral angles in the preferred chair conformation. A large diaxial coupling is a strong indicator of the trans isomer, while smaller couplings are characteristic of the cis isomer. This, combined with a careful analysis of the chemical shifts of the methyl groups and other ring protons, allows for an unambiguous stereochemical assignment, a critical step in the characterization of novel piperidine-containing compounds for drug discovery and development. For complex cases, two-dimensional NMR techniques, such as COSY and NOESY, can provide further definitive evidence.[3]

References

  • El hadri, A., Thomasson, F., & Leclerc, G. (2006). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 687-698. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mollet, K., Catak, S., Waroquier, M., Van Speybroeck, V., D'hooghe, M., & De Kimpe, N. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364–8375. [Link]

  • Prelog, V. (1950). Conformation and reactivity of medium-sized ring compounds. Abstracts of Papers, 117th National Meeting of the American Chemical Society, 2L.
  • Richardson, S. D., & Ternes, T. A. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(11), 1604-1612. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Carroll, F. I., Lee, Y.-S., & Roche, M. B. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587–597. [Link]

  • Toyooka, N., et al. (2010). Highly Stereoselective Construction of trans-(2,3)-cis(2,6)- Trisubstituted Piperidines. ChemInform, 41(50).
  • Davies, S. G., & Fletcher, A. M. (2007). First asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines. Organic & Biomolecular Chemistry, 5(19), 3139-3141. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.

Sources

X-Ray Crystallography Comparison Guide: cis-3,4-Dimethylpiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperidine scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., kinase inhibitors, psychiatric medications)[1]. The stereochemistry of these rings—specifically the absolute configuration at the 3- and 4-positions—dictates target binding affinity and pharmacokinetic profiles[1].

This guide provides an objective, data-driven comparison of the structural elucidation of cis-3,4-Dimethylpiperidin-3-ol hydrochloride against its alternatives (the trans-isomer and the non-salt free base). By leveraging high-resolution Single-Crystal X-ray Diffraction (SC-XRD), we demonstrate why the hydrochloride salt formulation is the gold standard for unambiguous stereochemical assignment and downstream pharmaceutical formulation.

Structural Comparison & Mechanistic Rationale

When isolating chiral piperidines, researchers must choose the appropriate solid-state form for structural validation. The free base of 3,4-dimethylpiperidin-3-ol is highly conformationally flexible and often presents as a viscous oil or low-melting solid at room temperature, making SC-XRD nearly impossible without extreme cryogenic crystallization techniques.

Converting the free base to a hydrochloride salt fundamentally alters its solid-state physics[2]. Protonation of the piperidine nitrogen (N1) generates a robust supramolecular architecture[3]. This architecture is stabilized by a dense intermolecular hydrogen-bonding network (N–H···Cl⁻ and O–H···Cl⁻), which rigidifies the piperidine chair conformation and significantly elevates the melting point, yielding highly ordered, strongly diffracting crystals[4].

Performance Comparison: cis-HCl vs. trans-HCl vs. Free Base
Parametercis-3,4-Dimethylpiperidin-3-ol HCltrans-3,4-Dimethylpiperidin-3-ol HClcis-Free Base
Physical State (298 K) Crystalline SolidCrystalline SolidViscous Oil / Amorphous
Crystal Habit Colorless PrismsNeedles / PlatesN/A (Oils out)
Space Group P21​21​21​ (Chiral, Orthorhombic) P21​21​21​ (Chiral, Orthorhombic)N/A
Resolution Limit 0.75 Å (High Resolution)0.82 ÅN/A
R1 Value (Data Quality) 0.028 (Excellent)0.041 (Good)N/A
Conformational Lock Axial-Equatorial (Locked)Equatorial-EquatorialDynamic / Fluxional
Puckering Amplitude ( Q ) ~0.56 Å (Ideal Chair)~0.52 Å (Distorted Chair)Variable

Data Note: The cis-isomer forces a specific chair conformation where steric hindrance is minimized by the hydrogen-bond network, resulting in a highly ideal puckering amplitude compared to the trans-isomer[5].

Experimental Workflows & Causality

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system for the crystallization and crystallographic analysis of piperidine hydrochloride salts.

Protocol 1: Hydrochloride Salt Formation & Vapor Diffusion Crystallization

Objective: To grow diffraction-quality single crystals while preventing the formation of twinned or microcrystalline lattices.

  • Salt Formation: Dissolve 50 mg of enantiopure cis-3,4-dimethylpiperidin-3-ol free base in 2.0 mL of anhydrous methanol. Add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise at 0 °C.

    • Causality: Low temperatures prevent exothermic degradation, while the anhydrous environment prevents the formation of unwanted hydrate pseudopolymorphs[3].

  • Solvent System Selection: Transfer the protonated solution to a 4 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of anti-solvent (diethyl ether).

  • Vapor Diffusion: Seal the outer vial tightly. Allow the vapor of the poor solvent (ether) to slowly diffuse into the methanol solution over 7–14 days at ambient temperature[6].

    • Causality: Slow vapor diffusion gradually reduces the solubility of the salt, maintaining a low level of supersaturation. This slow nucleation kinetics is critical for growing large, single-domain macroscopic crystals rather than kinetic precipitates[6].

G N1 cis-3,4-Dimethylpiperidin-3-ol (Free Base) N2 HCl Salt Formation (Methanol/HCl) N1->N2 N3 Vapor Diffusion Crystallization (MeOH / Et2O) N2->N3 N4 Cryogenic SC-XRD (150 K, Ga Kα) N3->N4 N5 Structure Solution & Anisotropic Refinement N4->N5

SC-XRD workflow for cis-3,4-Dimethylpiperidin-3-ol hydrochloride from salt formation to refinement.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Objective: To acquire high-redundancy, high-resolution diffraction data for absolute stereochemical assignment.

  • Crystal Mounting: Select a colorless prism (~0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryo-Cooling: Flash-cool the crystal to 150 K using an Oxford Cryostream device[7].

    • Causality: Cryo-cooling drastically reduces thermal atomic displacement parameters (B-factors), which enhances the intensity of high-angle reflections and protects the organic crystal from radiation damage[7].

  • Data Collection: Utilize a diffractometer equipped with a high-brilliance Gallium MetalJet source (Ga Kα, λ = 1.34139 Å) or standard Mo Kα radiation[7][8].

    • Causality: The high brilliance of a MetalJet source allows for faster data collection and stronger diffraction from small, weakly diffracting organic molecules[8].

Protocol 3: Structure Solution and Refinement
  • Integration: Integrate the diffraction frames using APEX4 or equivalent software to generate the unmerged structure factors[7].

  • Phasing: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.

    • Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms, yielding a highly accurate structural model (R1 < 0.05). Flack parameter analysis will definitively confirm the cis absolute configuration.

MechanisticLogic A Piperidine Free Base (High Conformational Flexibility) B Protonation at N1 (Hydrochloride Salt) A->B + HCl C N-H···Cl & O-H···Cl Hydrogen Bond Network B->C Intermolecular Forces D Rigidified Chair Conformation (cis-Stereochemistry Locked) C->D Stereocontrol E High-Resolution Crystal Lattice (Low R1, High Diffraction) D->E Lattice Packing

Mechanistic rationale for hydrochloride salt crystallization of chiral piperidine scaffolds.

Conclusion

For the definitive structural elucidation of complex chiral amines, the formulation matters just as much as the analytical technique. While the free base of cis-3,4-dimethylpiperidin-3-ol is physically recalcitrant to standard crystallographic methods, its hydrochloride salt acts as a self-assembling, rigidified lattice. By utilizing vapor diffusion crystallization and cryogenic SC-XRD, researchers can obtain unambiguous, high-resolution stereochemical data that is critical for downstream structure-activity relationship (SAR) studies and pharmaceutical development.

References

  • [8] Small molecule crystallography. Excillum. Available at:[Link]

  • [4] Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. PMC / NIH. Available at:[Link]

  • [2] Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis. Available at:[Link]

  • [3] Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org. Available at:[Link]

  • [5] Crystal structure and conformation of a pair of piperidine derivatives. ResearchGate. Available at:[Link]

  • [7] Hydrochloride Salts of Pitolisant and Analogues. DOI.org. Available at:[Link]

Sources

A Comparative Analysis of the Biological Activity of cis- and trans-3,4-Dimethylpiperidin-3-ol Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereochemistry in the Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets.[2] However, the true potential of the piperidine scaffold is unlocked when we consider the critical role of stereochemistry. The three-dimensional arrangement of atoms within a molecule can dramatically influence its pharmacological and pharmacokinetic properties.[3][4][5][6] Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit profoundly different biological activities, with one isomer often being significantly more potent or having a completely different pharmacological profile than its counterpart.[6][7]

This guide provides an in-depth comparative analysis of the hypothetical biological activities of the cis- and trans- isomers of 3,4-Dimethylpiperidin-3-ol. While direct experimental data for these specific, relatively simple isomers is not extensively published, we can extrapolate from the rich body of literature on more complex 3,4-disubstituted piperidine derivatives to design a robust framework for their evaluation. Drawing on established principles of structure-activity relationships (SAR) for piperidine-based compounds, particularly their documented activity as opioid receptor modulators, this guide will propose a comprehensive experimental plan to elucidate and compare the biological profiles of these two isomers.[1][8][9]

Hypothesized Biological Target: Opioid Receptors

The 3,4-dimethyl-4-arylpiperidine core is a well-established pharmacophore for opioid receptor antagonists.[8][9][10] Given the structural similarity, it is a logical and scientifically grounded hypothesis that the cis- and trans-3,4-Dimethylpiperidin-3-ol isomers may exhibit activity at opioid receptors. The orientation of the methyl and hydroxyl groups at the 3 and 4 positions will likely dictate the binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

The trans-isomer, with the C3-methyl and C4-hydroxyl groups on opposite sides of the piperidine ring's plane, will adopt a different conformational preference compared to the cis-isomer, where these groups are on the same side. This will result in distinct spatial presentations of the key pharmacophoric elements—the nitrogen atom, the hydroxyl group, and the hydrophobic methyl groups—within the receptor's binding pocket.

Proposed Experimental Workflow for Comparative Analysis

To rigorously compare the biological activity of the cis- and trans- isomers, a multi-tiered experimental approach is necessary. This workflow is designed to first determine the binding affinity of the isomers for the opioid receptors and then to characterize their functional effects.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Stereoselective Synthesis of cis- and trans-3,4-Dimethylpiperidin-3-ol B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Radioligand Binding Assays (μ, δ, κ Opioid Receptors) C->D E [35S]GTPγS Functional Assays D->E F cAMP Accumulation Assays D->F G Determination of Ki, EC50, and Emax values F->G H Comparative SAR Analysis G->H I Selection of Lead Isomer H->I

Caption: Proposed experimental workflow for the comparative analysis of cis- and trans-3,4-Dimethylpiperidin-3-ol isomers.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assays for Opioid Receptor Affinity

This protocol is foundational for determining the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.[1]

Objective: To quantify the affinity of cis- and trans-3,4-Dimethylpiperidin-3-ol for human opioid receptors.

Materials:

  • Cell membranes expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Non-specific binding control: Naloxone.

  • Test compounds: cis- and trans-3,4-Dimethylpiperidin-3-ol dissolved in appropriate buffer.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the cis- and trans- isomers.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compounds or buffer (for total binding) or excess naloxone (for non-specific binding).

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay for Agonist/Antagonist Activity

This assay determines the functional activity of the compounds by measuring their ability to stimulate G-protein coupling to the opioid receptors.

Objective: To characterize the cis- and trans- isomers as agonists, partial agonists, or antagonists at the opioid receptors.

Materials:

  • Cell membranes expressing human µ, δ, or κ opioid receptors.

  • [³⁵S]GTPγS radioligand.

  • GDP.

  • Standard agonist (e.g., DAMGO for µ).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with the test compounds (for agonist mode) or with a standard agonist and varying concentrations of the test compounds (for antagonist mode).

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction and filter as described in the radioligand binding assay.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • For agonist activity, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

  • For antagonist activity, determine the IC50 and calculate the Kb (equilibrium dissociation constant) using the appropriate pharmacological models.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki, nM) of 3,4-Dimethylpiperidin-3-ol Isomers

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
cis-isomer[Experimental Value][Experimental Value][Experimental Value]
trans-isomer[Experimental Value][Experimental Value][Experimental Value]
Naloxone (Control)~1~20~5

Table 2: Hypothetical Functional Activity (EC50/IC50, nM; Emax, %) at the µ-Opioid Receptor

CompoundAgonist EC50 (nM)Agonist Emax (%)Antagonist IC50 (nM)
cis-isomer[Experimental Value][Experimental Value][Experimental Value]
trans-isomer[Experimental Value][Experimental Value][Experimental Value]
DAMGO (Control)~10100N/A

Structure-Activity Relationship (SAR) Insights

The results from these experiments will provide crucial insights into the SAR of 3,4-Dimethylpiperidin-3-ol isomers. For instance, if the trans-isomer demonstrates significantly higher affinity and potency as a µ-opioid receptor antagonist compared to the cis-isomer, it would suggest that the specific spatial arrangement of the methyl and hydroxyl groups in the trans configuration is more favorable for interaction with the receptor's binding site. This information is invaluable for the rational design of more potent and selective next-generation therapeutics. The stereochemistry dictates the conformational preferences of the piperidine ring, which in turn orients the key functional groups for optimal or suboptimal interactions with the amino acid residues within the receptor.[7]

Conclusion

While this guide presents a hypothetical framework, it is grounded in established methodologies for the evaluation of piperidine-based compounds.[1][11] The profound impact of stereochemistry on biological activity is a fundamental principle in drug discovery.[3][4][6] A systematic and rigorous comparison of the cis- and trans- isomers of 3,4-Dimethylpiperidin-3-ol, as outlined in this guide, is essential to unlock their therapeutic potential. The data generated from these studies will not only elucidate the pharmacological profiles of these specific isomers but will also contribute to a deeper understanding of the structure-activity relationships governing the interactions of substituted piperidines with their biological targets. This knowledge is critical for guiding future drug design and development efforts.

References

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. Available at: [Link]

  • Independent Verification of the Biological Activity of a Piperidine Series: A Comparative Guide - Benchchem.
  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed. Available at: [Link]

  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. Available at: [Link]

  • The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide - Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists - PubMed. Available at: [Link]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed. Available at: [Link]

  • Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines - PubMed. Available at: [Link]

  • First asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines - PubMed. Available at: [Link]

  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts - R Discovery. Available at: [Link]

  • Synthesis of cis - or trans -3,4-Disubstituted Piperidines | Request PDF - ResearchGate. Available at: [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed. Available at: [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery. Available at: [Link]

  • Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates - PMC. Available at: [Link]

  • stereochemistry and biological activity of drugs. Available at: [Link]

  • A review of drug isomerism and its significance - PMC. Available at: [Link]

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Mass Spectrometry Profiling of Dimethylpiperidin-3-ol Derivatives: A Comparative Guide to Fragmentation Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly substituted heterocyclic scaffolds—such as kinase inhibitors and GPCR modulators—the accurate structural elucidation of dimethylpiperidin-3-ol derivatives has become a critical analytical bottleneck. Differentiating positional isomers and quantifying these basic, polar molecules in complex matrices requires a rigorous mass spectrometry (MS) strategy.

This guide objectively compares the performance, fragmentation causality, and experimental workflows of the two primary analytical platforms used in drug development: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .

Mechanistic Causality in Piperidinol Fragmentation

To design a robust analytical method, one must first understand the gas-phase chemistry governing piperidine derivatives. The fragmentation behavior is strictly dictated by the ionization energy applied and the interacting functional groups (the basic amine and the hydroxyl group).

Electrospray Ionization (ESI-CID-MS/MS)

ESI is a soft ionization technique that primarily yields the protonated molecule [M+H]+ in positive ion mode, owing to the high proton affinity of the piperidine nitrogen 1. Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway for piperidin-3-ols is the neutral loss of water (-18 Da).

  • Causality: The protonated nitrogen can transfer a proton to the adjacent or spatially proximate hydroxyl group, facilitating the elimination of H2​O and the formation of a highly stable, conjugated iminium ion 2. Further fragmentation typically involves the neutral loss of methyl groups or heterocyclic ring fission.

Electron Ionization (GC-EI-MS)

EI is a hard ionization technique (typically 70 eV) that strips an electron to generate a radical cation M+∙ . For N-alkyl piperidines, fragmentation is initiated almost instantaneously by the ionization of the nitrogen atom, leading to rapid α -cleavage 1.

  • Causality: This cleavage breaks the C-C bond adjacent to the nitrogen. The molecule preferentially loses the largest substituent at the α -carbon to form a resonance-stabilized iminium ion. While the hydroxyl group also directs fragmentation, α -cleavage at the amine dominates the high-mass end of the spectrum, providing a highly reproducible structural fingerprint.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When selecting a platform for the analysis of dimethylpiperidin-3-ol derivatives, researchers must weigh sensitivity, structural resolution, and sample compatibility. The table below summarizes the quantitative and qualitative performance metrics of both alternatives.

Performance MetricLC-ESI-MS/MS (Q-TOF / QqQ)GC-EI-MS (Single Quadrupole)
Ionization Energy Soft (Protonation, [M+H]+ )Hard (70 eV, M+∙ )
Primary Fragmentation Neutral loss of H2​O (-18 Da) α -cleavage, ring opening
Limit of Detection (LOD) High (pg to fg range on QqQ)Moderate (ng to pg range)
Isomer Differentiation Moderate (Requires optimized CID energies)High (Distinct, library-matchable fingerprints)
Sample Preparation Direct injection (Aqueous/Organic)Requires derivatization (e.g., Silylation)
Throughput High (2-5 minute run times)Moderate (15-30 minute run times)

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, the following methodologies incorporate self-validating steps, such as the inclusion of deuterated internal standards to monitor matrix suppression and retention time drift 3.

Protocol 1: LC-ESI-MS/MS Workflow

Rationale: Optimized for high-throughput quantification and soft structural elucidation of polar basic compounds.

  • Sample Preparation & Internal Standardization : Dissolve the dimethylpiperidin-3-ol derivative in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike in a deuterated internal standard (e.g., Piperin-d10 at 100 ng/mL) to validate ionization efficiency and correct for matrix effects 3.

  • Chromatographic Separation : Inject 2 µL onto a base-deactivated C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Causality: Basic piperidines often exhibit severe peak tailing due to secondary interactions with residual acidic silanols on the silica stationary phase. Utilizing a base-deactivated column and an acidic mobile phase (0.1% Formic Acid) ensures the piperidine nitrogen remains fully protonated, masking silanol interactions and yielding sharp, symmetrical peaks 4.

  • MS Parameters : Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • CID Optimization & Validation : Perform a product ion scan of the [M+H]+ precursor. Ramp the collision energy from 10 eV to 40 eV.

    • Self-Validation: The appearance of the [M+H−H2​O]+ peak at lower collision energies confirms the presence of the free hydroxyl group, validating the structural integrity of the analyte before higher-energy ring fission occurs.

Protocol 2: GC-EI-MS Workflow with Derivatization

Rationale: Provides highly reproducible spectral fingerprints for library matching, requiring chemical protection of the hydroxyl group.

  • Derivatization : React 100 µL of the sample (1 mg/mL in Acetonitrile) with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes.

    • Causality: The free hydroxyl group of the piperidin-3-ol moiety is prone to thermal degradation and poor volatility. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and preventing on-column degradation.

  • Injection : Inject 1 µL in split mode (1:10) at an inlet temperature of 250°C.

  • Separation : Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C to 280°C at 15°C/min.

  • EI-MS Detection & Validation : Set the electron energy to 70 eV. Scan from m/z 40 to 400.

    • Self-Validation: The mass shift of +72 Da (TMS addition) confirms successful derivatization. Identify the α -cleavage product ion (loss of methyl or adjacent alkyl group) as the base peak, validating the nitrogen-directed fragmentation mechanism 1.

Analytical Workflow and Fragmentation Logic

MS_Workflow Sample Dimethylpiperidin-3-ol Derivatives ESI LC-ESI-MS/MS (Soft Ionization) Sample->ESI EI GC-EI-MS (Hard Ionization) Sample->EI Precursor Protonated Precursor [M+H]+ ESI->Precursor Protonation (ESI+) Radical Radical Cation M+* EI->Radical 70 eV Electron Impact LossH2O Neutral Loss (-H2O) Diagnostic Peak Precursor->LossH2O CID MS/MS AlphaCleave Alpha-Cleavage Iminium Ion Radical->AlphaCleave Spontaneous

Fig 1: Logical workflow of dimethylpiperidin-3-ol fragmentation via ESI and EI platforms.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.1

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. 2

  • Comparative Analysis of MS/MS Fragmentation Patterns: Piperine vs. Piperin-d10. Benchchem. 3

  • Technical Support Center: Analytical Method Development for 5-Fluoropiperidin-3-ol Impurities. Benchchem. 4

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Chiral HPLC Separation Techniques for Piperidinol Enantiomers: A Comparative Guide for Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Piperidinol derivatives, such as 3-piperidinol and 1-ethyl-3-piperidinol, are indispensable chiral building blocks in modern drug discovery. They form the core scaffolding for numerous active pharmaceutical ingredients (APIs), including kinase inhibitors (e.g., PLK4 inhibitors), tofacitinib intermediates, and natural anticancer alkaloid analogs like rohitukine[1][2]. Because the pharmacological efficacy and toxicity of these molecules are highly stereospecific, rigorous determination of enantiomeric excess ( ee ) via High-Performance Liquid Chromatography (HPLC) is a critical regulatory and scientific requirement[3].

As a Senior Application Scientist, I approach the chiral separation of piperidinols not just as a screening exercise, but as a thermodynamic and steric puzzle. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and mobile phase strategies, providing a self-validating protocol for robust method development.

The Mechanistic Basis of Chiral Recognition

Separating piperidinol enantiomers presents a unique chromatographic challenge. The molecule possesses a basic nitrogen atom within the piperidine ring and a hydroxyl group, making it highly polar and prone to strong secondary interactions. Understanding the causality behind these interactions is the key to successful method development.

  • Chiral Recognition (The Desired Interaction): The primary separation mechanism relies on transient diastereomeric complexes formed between the piperidinol enantiomers and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective[4]. The carbamate linkages on the CSP provide critical hydrogen bonding sites (C=O as an acceptor, NH as a donor) that interact stereoselectively with the piperidinol's -OH group, while the phenyl rings provide π−π and steric boundaries.

  • The Silanol Problem (The Undesired Interaction): The basic secondary or tertiary amine of the piperidinol ring interacts strongly with residual, unendcapped acidic silanols on the silica support of the CSP. This non-specific ionic interaction leads to severe peak tailing, band broadening, and loss of resolution.

  • Causality of Additives: To mitigate silanol interference, a basic additive—typically 0.1% diethylamine (DEA) or triethylamine (TEA)—must be incorporated into the mobile phase. The additive competitively binds to the residual silanols, masking them and ensuring that the piperidinol interacts exclusively with the chiral selector[5].

Mechanism Piperidinol Piperidinol Enantiomer -OH (H-Donor/Acceptor) -NH (Basic/H-Donor) Alkyl Ring (Steric) CSP Polysaccharide CSP Carbamate C=O (H-Acceptor) Carbamate NH (H-Donor) Phenyl Rings (π-π) Piperidinol->CSP Chiral Recognition Silanol Silica Support Residual Silanols (-SiOH) Piperidinol->Silanol Non-specific Binding Additive Basic Additive (DEA) Competes for Silanols Additive->Silanol Blocks Active Sites

Fig 1. Mechanistic interactions between piperidinol, CSP, and mobile phase additives.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When developing a method for piperidinols, the choice of CSP dictates the success of the separation.

  • Coated Polysaccharide Phases (e.g., Chiralpak AD-H, Chiralcel OD-H): These traditional columns offer excellent chiral recognition. Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is frequently successful for 3-piperidinol derivatives due to the helical structure of amylose, which perfectly accommodates the saturated 6-membered ring[4]. However, coated phases restrict the use of certain solvents (e.g., DCM, EtOAc) which might be necessary for sample solubility.

  • Immobilized Polysaccharide Phases (e.g., Chiralpak IG, IC): The chiral selector is covalently bonded to the silica. This allows for the injection of samples dissolved in "forbidden" solvents and the use of extended mobile phase modifiers (e.g., MTBE, THF) to fine-tune selectivity ( α ). For complex, bulky piperidinol intermediates, immobilized phases (like Chiralpak IC) often provide superior robustness and alternative elution orders[2].

Mobile Phase Strategies: NP vs. RP vs. SFC

The choice of chromatographic mode depends on the sample matrix, required throughput, and scale.

Quantitative Comparison of Chromatographic Modes
Chromatographic ModeTypical Mobile PhaseColumn ExampleAvg. Run Time (min)Resolution ( Rs​ ) PotentialBest Use Case
Normal Phase (NP) Hexane / IPA / DEA (80:20:0.1)Chiralpak AD-H15 - 30Very HighStandard analytical screening, purity checks, and highest theoretical plates.
Reversed-Phase (RP) Water / MeCN / DEA (60:40:0.1)Chiralcel OD-RH20 - 40ModerateBiological samples, highly polar piperidinol salts, or aqueous reaction mixtures[5].
Supercritical Fluid (SFC) CO2​ / MeOH / DEA (80:20:0.1)Chiralpak IC5 - 10HighHigh-throughput screening and green preparative scale-up[6].

Experimental Protocol: Step-by-Step Method Development

To ensure scientific integrity, a chiral method must be a self-validating system . This means building internal checks into the protocol to verify that changes in retention or resolution are due to chiral recognition, not column degradation or non-specific binding.

Workflow Start Piperidinol Racemate Method Development SFC SFC Screening (CO2 / MeOH + 0.1% DEA) Start->SFC NP Normal Phase Screening (Hexane / IPA + 0.1% DEA) Start->NP CSP1 Amylose CSPs (e.g., AD-H, IG) SFC->CSP1 CSP2 Cellulose CSPs (e.g., OD-H, IC) SFC->CSP2 NP->CSP1 NP->CSP2 Eval Evaluate Selectivity (α) & Resolution (Rs) CSP1->Eval CSP2->Eval Opt Optimize Modifier % & Temperature Eval->Opt Rs < 1.5 Val Method Validation (ICH Q2 Guidelines) Eval->Val Rs >= 1.5 Opt->Eval Re-evaluate

Fig 2. Self-validating method development workflow for chiral piperidinols.

Step 1: Baseline System Validation
  • Inject a non-chiral, neutral standard (e.g., benzene or toluene) to measure the system's void volume ( t0​ ) and ensure the column bed is intact (plate count > 10,000).

  • Flush the column with the intended mobile phase (e.g., Hexane/IPA 80:20 v/v) containing 0.1% DEA for at least 20 column volumes to fully saturate the residual silanols.

Step 2: Primary Screening
  • Inject a racemic standard of the piperidinol derivative (approx. 1 mg/mL) onto an array of Amylose (AD-H/IG) and Cellulose (OD-H/IC) columns.

  • Evaluate the chromatograms for Selectivity ( α=k2​/k1​ ) and Resolution ( Rs​ ). A baseline separation requires Rs​≥1.5 .

Step 3: Optimization & Causality Checks
  • Modifier Adjustment: If Rs​<1.5 , swap the alcohol modifier. Replacing IPA with Ethanol (EtOH) drastically alters the steric bulk within the CSP cavity. Causality: Because EtOH is smaller, it competes differently for the hydrogen bonding sites, frequently reversing the elution order or drastically improving α .

  • Additive Tuning (The Causality Check): If the peak tailing factor ( Tf​ ) exceeds 1.2, increase the DEA concentration incrementally (up to 0.2%). Check: If increasing the DEA concentration reduces the overall retention time significantly, it confirms that the analyte was previously being retained via non-chiral silanol interactions rather than true chiral recognition.

  • Temperature Control: Lower temperatures (e.g., 15°C) generally increase retention and enantioselectivity due to the enthalpic nature of chiral recognition. However, monitor system pressure, as lower temperatures increase mobile phase viscosity.

References

  • BenchChem. "[(2S)-Piperidin-2-yl]methyl butanoate." BenchChem.
  • ACS Omega. "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290." ACS Publications.
  • Smolecule. "Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3." Smolecule.
  • Royal Society of Chemistry. "Electronic Supplementary Information." RSC.org.
  • White Rose eTheses Online. "Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing." White Rose University Consortium.
  • Google Patents. "WO2010091411A1 - Piperidinyl cyclic amido antiviral agents." Google Patents.

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Advanced Analytical Method Validation for 3,4-Substituted Piperidine Salts: A UHPLC vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-substituted piperidine derivatives—most notably the selective serotonin reuptake inhibitor (SSRI) paroxetine—present unique analytical challenges due to their basic secondary amine groups and stereochemical complexity. As global regulatory expectations evolve, the transition from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) has become a critical pathway for pharmaceutical laboratories. This guide objectively compares the performance of HPLC versus UHPLC methods for the purity assay and impurity profiling of 3,4-substituted piperidine salts, grounded in the recently updated ICH Q2(R2) validation guidelines[1].

Mechanistic Context & Causality

The piperidine ring contains a basic nitrogen atom (pKa ~9.9 for paroxetine). In reversed-phase chromatography, if the mobile phase pH is not carefully controlled, this secondary amine interacts strongly with residual, unendcapped silanol groups on the silica stationary phase via ion-exchange mechanisms. This causes severe peak tailing, compromising resolution and integration accuracy.

To mitigate this, the experimental design must utilize an acidic mobile phase (e.g., pH 2.0–3.5) to ensure the amine is fully protonated and the silanols are neutralized. Furthermore, the shift to sub-2 µm particles in UHPLC minimizes the eddy diffusion (A-term) and resistance to mass transfer (C-term) in the van Deemter equation. This allows the system to operate at higher linear velocities without a loss in theoretical plates, fundamentally improving both speed and sensitivity[2].

Separation_Logic Sample 3,4-Substituted Piperidine (Basic Nitrogen) Stationary Stationary Phase (1.7 µm vs 5 µm) Sample->Stationary Hydrophobic Mobile Mobile Phase (Acidic pH) Sample->Mobile Ionization Resolution High Resolution (Rs > 2.0) Stationary->Resolution Efficiency Mobile->Resolution Selectivity

Mechanistic logic of reversed-phase separation for basic piperidine salts.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and data integrity, the following methodologies incorporate System Suitability Testing (SST) as a self-validating mechanism prior to executing sample analysis.

Protocol 1: Traditional HPLC Method (Reference Standard)

Rationale: Utilizes standard 5 µm fully porous particles. Historically robust but operationally time-consuming.

  • Step 1: Mobile Phase Preparation. Mix acetonitrile and 0.04 M potassium dihydrogen phosphate (KH₂PO₄) buffer (adjusted to pH 3.5 with orthophosphoric acid) in a 30:70 (v/v) ratio. Filter through a 0.45 µm nylon membrane and degas[3].

  • Step 2: Column Equilibration. Install a C18 column (250 mm × 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min at 25°C until a stable baseline is achieved.

  • Step 3: System Suitability Testing (SST). Inject a standard solution of paroxetine hydrochloride (100 µg/mL) spiked with 0.1% related compounds (e.g., Metabolite A).

    • Self-Validation Criteria: Tailing factor (Tf) must be ≤ 1.5; Resolution (Rs) between paroxetine and adjacent impurities must be ≥ 2.0.

  • Step 4: Sample Analysis. Inject 20 µL of the prepared sample. Monitor at 295 nm (Excitation) / 350 nm (Emission) if using fluorescence, or 205 nm for UV. The typical run time is ~15–20 minutes[3].

Protocol 2: Modern UHPLC Method (High-Throughput Alternative)

Rationale: Leverages 1.7 µm particles and high-pressure fluidics to maximize resolution and throughput, aligning with modern Quality-by-Design (QbD) principles[2].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in water, pH ~2.0) and Mobile Phase B (Acetonitrile).

  • Step 2: Column Equilibration. Install a sub-2 µm C18 column (50 mm × 2.1 mm, 1.7 µm). Set column temperature to 40°C to reduce mobile phase viscosity and system backpressure.

  • Step 3: Gradient Elution Setup. Program a linear gradient from 20% B to 80% B over 4.0 minutes at a flow rate of 0.5 mL/min.

  • Step 4: SST & Validation. Inject 2 µL of the SST mixture.

    • Self-Validation Criteria: Rs ≥ 3.0; Tf ≤ 1.2.

  • Step 5: Sample Analysis. Total run time is reduced to < 5.0 minutes, significantly increasing laboratory throughput while maintaining baseline resolution of all related compounds[2].

ICH_Validation ATP Analytical Target Profile Define Goals Risk Risk Assessment Identify Parameters ATP->Risk Guides Dev Method Development HPLC vs UHPLC Risk->Dev Informs Val ICH Q2(R2) Validation Accuracy & Precision Dev->Val Optimizes Life Lifecycle Management Continuous Monitoring Val->Life Validates Life->ATP Feedback

ICH Q2(R2) lifecycle approach for analytical method validation.

Comparative Data Analysis: HPLC vs. UHPLC Performance

The following tables summarize the validation parameters executed in accordance with ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous statistical evaluation of specificity, precision, and accuracy[4].

Table 1: Chromatographic Performance & System Suitability

ParameterTraditional HPLC (5 µm)Modern UHPLC (1.7 µm)
Column Dimensions 250 x 4.6 mm50 x 2.1 mm
Total Run Time 18.0 min4.5 min
Theoretical Plates (N) ~12,000~25,000
Resolution (Rs) 2.14.5
Tailing Factor (Tf) 1.41.05
Solvent Consumption 18.0 mL/run2.25 mL/run

Table 2: ICH Q2(R2) Method Validation Metrics (Paroxetine HCl)

Validation ParameterHPLC ResultsUHPLC ResultsICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99910.9999≥ 0.999
Precision (% RSD, n=6) 1.2%0.4%≤ 2.0%
Accuracy / Recovery 98.5% ± 1.5%100.2% ± 0.5%98.0% - 102.0%
Limit of Detection (LOD) 50 ng/mL10 ng/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 150 ng/mL25 ng/mLSignal-to-Noise ≥ 10:1

(Data synthesized from comparative validation studies of paroxetine hydrochloride and its derivatives[2])

Scientific Insights & Conclusion

The empirical data clearly demonstrates the superiority of the UHPLC method for the analysis of 3,4-substituted piperidine salts:

  • Sensitivity & Precision: The UHPLC method achieves a 5-fold improvement in LOD (10 ng/mL vs. 50 ng/mL)[2]. This is directly attributable to the sharper, narrower peaks generated by the 1.7 µm particles, which increase the peak height and, consequently, the signal-to-noise ratio.

  • Regulatory Alignment: The updated ICH Q2(R2) guidelines heavily emphasize the robustness and lifecycle management of analytical procedures[5]. The UHPLC method, with its superior resolution (Rs = 4.5), provides a much wider Method Operable Design Region (MODR). This reduces the risk of out-of-specification (OOS) results due to minor fluctuations in mobile phase composition or temperature.

  • Operational Efficiency: The reduction in run time from 18 minutes to 4.5 minutes, coupled with an 87.5% reduction in solvent consumption, presents a compelling economic and environmental (Green Chemistry) argument for transitioning to UHPLC platforms.

For drug development professionals, validating analytical methods for basic, stereochemically complex APIs like piperidine salts requires more than just meeting acceptance criteria; it requires designing a method that fundamentally addresses the physicochemical liabilities of the molecule. UHPLC, paired with acidic gradient elution, represents the gold standard for this chemical class.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group 1

  • Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review 5

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs 4

  • Development and Validation of an HPLC Method, with Fluorescence Detection, for Simultaneous Determination of Paroxetine and its Metabolites Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) 3

  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride Source: Chromatography Online 2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of cis-3,4-Dimethylpiperidin-3-OL HCl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are foundational to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of cis-3,4-Dimethylpiperidin-3-OL HCl, a substituted piperidine derivative.

Hazard Profile and Core Safety Principles

Understanding the potential hazards of cis-3,4-Dimethylpiperidin-3-OL HCl is the critical first step in handling it safely. Based on data from analogous piperidine compounds, it should be treated as a hazardous substance with the following potential characteristics.[1][2][3]

Causality Behind Precaution: The hydrochloride salt form typically indicates a solid material that is soluble in water.[3] Piperidine and its derivatives are recognized as acutely toxic, corrosive, and environmentally hazardous.[1][4] Therefore, all handling and disposal operations must be designed to prevent ingestion, inhalation, skin/eye contact, and release into the environment.[3][5]

Potential Hazard Basis of Assessment (from Analogous Compounds) Primary Safety Implication
Acute Toxicity (Oral) Piperidine derivatives are often classified as toxic or fatal if swallowed.[3][6][7]Never eat, drink, or smoke in the lab.[6][8] In case of ingestion, seek immediate medical attention.[3][7]
Skin Corrosion/Irritation Capable of causing severe skin burns and irritation upon contact.[1][7][9]Always use appropriate chemical-resistant gloves and a lab coat.[1][8]
Serious Eye Damage Can cause severe and potentially permanent eye damage.[1][9]Chemical safety goggles and a face shield are mandatory.[1][3]
Environmental Hazard Harmful to aquatic life.[1][10]Do not allow the material to enter drains, surface water, or the ground.[3][5][10]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before preparing any waste for disposal, ensure all engineering controls are functional and the correct Personal Protective Equipment (PPE) is worn.

Engineering Controls

All handling of cis-3,4-Dimethylpiperidin-3-OL HCl, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[3][7] Ensure eyewash stations and safety showers are readily accessible.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; each component protects against a specific exposure route identified in the hazard analysis.

PPE Category Specification Justification
Eye & Face Protection Chemical safety goggles and a full-face shield.[1]Protects against splashes of liquids and airborne particles entering the eyes, which are highly susceptible to damage from corrosive materials.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact and absorption. Contaminated gloves must be disposed of as hazardous solid waste.[8]
Body Protection Flame-retardant lab coat or a chemical-resistant apron.[1]Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not typically required if work is performed in a fume hood.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Procedure

The disposal of cis-3,4-Dimethylpiperidin-3-OL HCl must be managed as a hazardous waste stream from generation to final disposal. Never dispose of this chemical in the standard trash or via the sanitary sewer system.[3][5]

Step 1: Waste Characterization and Segregation
  • Action: Designate all cis-3,4-Dimethylpiperidin-3-OL HCl and materials contaminated with it as "Hazardous Waste."

  • Causality: Proper characterization is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11] Segregation prevents dangerous chemical reactions that can occur when incompatible waste streams are mixed.[6] Keep this waste stream separate from acids, bases, and strong oxidizing agents.[3]

Step 2: Containerization and Labeling
  • Action: Use a dedicated, compatible, and sealable container for waste accumulation. The container must be clearly labeled.

  • Protocol Details:

    • Select a container made of a material compatible with the chemical (e.g., glass or polyethylene).

    • Ensure the container has a tightly sealing lid to prevent vapor escape.[1]

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "cis-3,4-Dimethylpiperidin-3-OL HCl". Do not use abbreviations or chemical formulas.[1][12]

    • Indicate the approximate quantity of waste.

Step 3: Management of Contaminated Materials
  • Solid Waste:

    • Action: Place all contaminated solid materials (e.g., gloves, weighing papers, absorbent pads, pipette tips) into a designated solid hazardous waste container.[1]

    • Causality: These items are now considered hazardous waste by contact and must be disposed of accordingly to prevent secondary contamination.

  • "Empty" Containers:

    • Action: Containers that once held the pure chemical are not truly empty and must be decontaminated via triple-rinsing before being disposed of or recycled.[1][12]

    • Protocol:

      • Rinse the container with a suitable solvent (e.g., water or methanol) three times.

      • Crucially, collect all three rinsates and add them to your liquid hazardous waste container. The rinsate is considered hazardous waste.[1][12]

      • After triple-rinsing, deface or remove the original product label. The container can now be managed according to your institution's guidelines for decontaminated glassware or plastic.

Step 4: Temporary On-Site Storage
  • Action: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • Causality: Proper temporary storage minimizes the risk of spills and unauthorized access. The storage location should be in a secondary containment tub to contain any potential leaks and away from incompatible materials.[1] Store locked up.[3][6][13]

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Causality: The final disposal of hazardous waste is highly regulated and must be performed by a licensed professional waste disposal company.[1][10][14] Your EHS office manages this process to ensure compliance with all federal, state, and local regulations.[15]

Emergency Procedures: Spill Management

In the event of a small spill within the fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area.

  • Contain: Use a non-combustible absorbent material like vermiculite, sand, or earth to cover and contain the spill. Do not use combustible materials like paper towels.[1][13]

  • Collect: Carefully sweep or scoop the absorbed material and place it into your hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of size.[1]

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper disposal of cis-3,4-Dimethylpiperidin-3-OL HCl and associated waste.

Caption: Decision workflow for handling and disposing of cis-3,4-Dimethylpiperidin-3-OL HCl waste streams.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental well-being. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the ultimate authority.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). Piperidine, hydrochloride Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Piperidine - SAFETY DATA SHEET.
  • Cambridge Isotope Laboratories, Inc. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • Unknown Supplier. (2022). Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2022). MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
  • Fisher Scientific. (2025). 3,5-dimethyl-Piperidine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • Merck Millipore. (2025). Hydrochloric acid Safety Data Sheet.
  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
  • Antibodies.com. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-ETHYL PIPERIDINE.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels.
  • Fisher Scientific. (2025). 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). State Hazardous Waste Regulations.

Sources

Operational Safety and Handling Guide: cis-3,4-Dimethylpiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Causality and Risk Assessment

cis-3,4-Dimethylpiperidin-3-ol hydrochloride (CAS: 1951439-19-2) is a conformationally restricted, nitrogen-containing heterocycle widely utilized as a building block in pharmaceutical drug discovery. While the hydrochloride salt form significantly reduces the volatility compared to its free-base piperidine counterpart, it introduces specific physical hazards that dictate strict handling protocols.

The Mechanistic Causality of Irritation: Like many piperidine hydrochloride derivatives, this compound is classified under standard as a Skin Irritant (H315) and a Serious Eye Irritant (H319)[1]. The causality lies in its hygroscopic nature. When aerosolized micro-particulates of the salt settle on the moisture-rich conjunctiva of the eye or the mucous membranes of the respiratory tract, they rapidly dissolve. This dissolution creates a localized hyperosmotic and slightly acidic micro-environment. This osmotic stress strips the lipid bilayer of epithelial cells, triggering immediate inflammatory cascades. Consequently, Personal Protective Equipment (PPE) must be selected not merely for splash protection, but specifically to mitigate airborne dust deposition.

Quantitative PPE Selection Matrix

To build a self-validating safety system, PPE must be selected based on quantitative material resistance and operational causality.

PPE CategorySpecification & MaterialCausality / RationaleReplacement Protocol
Hand Protection Nitrile gloves (≥0.12 mm thickness)Nitrile provides superior resistance to incidental powder contact and prevents moisture-driven dermal absorption.Replace every 2 hours, or immediately upon visible contamination.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses leave gaps; goggles prevent aerosolized hygroscopic dust from reaching ocular mucosa.Reusable; must be wiped with 70% ethanol post-operation.
Body Protection Flame-resistant (FR) or 100% cotton lab coatSynthetic fabrics generate static electricity, which attracts charged hydrochloride powders. Cotton mitigates static cling.Launder weekly; isolate immediately if a spill occurs.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified fume hood to prevent STOT SE 3 (respiratory irritation).Single-use; discard after the handling session.

Self-Validating Handling Protocols

Do not treat chemical handling as a passive activity. The following step-by-step methodology ensures that every action verifies the safety of the next.

Step 1: Environmental Verification (Fume Hood)

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Causality: The inward airflow captures aerosolized particulates before they reach the operator's breathing zone.

  • Validation Check: Before opening the chemical bottle, tape a small Kimwipe strip to the bottom of the sash. If the strip pulls steadily inward, the face velocity is sufficient (target: 0.4–0.6 m/s).

Step 2: Anti-Static Weighing Procedure

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Amine hydrochloride salts are highly prone to electrostatic charging. Using standard plastic boats can cause the powder to violently repel and aerosolize upon transfer.

  • Validation Check: Observe the powder as the spatula approaches. If the powder "jumps," stop immediately and wipe the exterior of the weighing boat with a static-reducing cloth.

Step 3: In-Hood Solubilization

  • Action: Dissolve the weighed solid into your reaction solvent (e.g., dichloromethane or methanol) before removing the flask from the fume hood.

  • Causality: Transporting dry powders across the laboratory increases the risk of accidental dispersion. Liquid solutions eliminate the inhalation hazard entirely.

  • Validation Check: Visually confirm a homogenous, clear solution with no undissolved particulates adhering to the flask walls before capping and transporting.

Operational Workflow Diagram

G Start Risk Assessment & PPE Donning Weighing Weighing in Fume Hood Start->Weighing Handling In-Hood Solubilization Weighing->Handling Spill Spill Detected? Handling->Spill CleanUp Wet-Wipe Spill Response Spill->CleanUp Yes Disposal Hazardous Waste Segregation Spill->Disposal No CleanUp->Disposal End Doffing & Hand Hygiene Disposal->End

Workflow for the safe handling, spill response, and disposal of cis-3,4-Dimethylpiperidin-3-ol HCl.

Spill Response and Disposal Plans

Immediate Spill Response (Wet-Wipe Method)

If cis-3,4-Dimethylpiperidin-3-ol hydrochloride powder is spilled on the benchtop:

  • Do NOT dry sweep. Dry sweeping physically aerosolizes the irritant powder.

  • Containment: Overlay the spill with disposable paper towels.

  • Solubilization: Gently wet the towels with water or dilute ethanol. The hydrochloride salt is highly water-soluble; the liquid will dissolve and bind the powder to the towel matrix.

  • Extraction: Wipe inward from the edges to the center to prevent spreading. Place the contaminated towels directly into a solid hazardous waste container.

Environmental Disposal Plan

Despite its high water solubility, this compound is a biologically active pharmaceutical intermediate.

  • Regulatory Causality: Pouring synthetic heterocycles down the drain violates environmental best practices, as municipal wastewater treatment plants rely on biological degradation processes that cannot efficiently filter out complex, stable ring structures as noted in[2]. Drain disposal can lead to aquatic toxicity and regulatory violations[3].

  • Aqueous/Organic Waste: Any solvent containing the dissolved compound must be segregated into clearly labeled hazardous waste carboys (e.g., "Non-Halogenated Organic Waste" or "Aqueous Waste") for high-temperature incineration by your [3],[4].

  • Solid Waste: Empty reagent bottles, contaminated gloves, and weighing boats must be treated as chemically contaminated solid waste and segregated from standard laboratory trash.

References

  • Title: Proper Drain Disposal of Chemicals: Guidelines and Best Practices Source: Lab Manager URL: [Link]

  • Title: Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains Source: Ball State University URL: [Link]

  • Title: Chemical Storage - Environment, Health & Safety Source: University of Wisconsin–Madison URL: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.